molecular formula C10H10N2O2 B1315330 Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 80537-14-0

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1315330
CAS No.: 80537-14-0
M. Wt: 190.2 g/mol
InChI Key: RVUORKIVEWOASG-UHFFFAOYSA-N
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Description

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUORKIVEWOASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512051
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80537-14-0
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most established and direct route to this compound is through a [3+2] cycloaddition reaction, a type of pericyclic reaction. This pathway involves the reaction of a pyridinium ylide with an electron-deficient alkyne.

Specifically, the synthesis commences with the generation of a pyridinium ylide from a stable precursor, 1-aminopyridinium iodide. This is followed by its in-situ reaction with ethyl propiolate, which serves as the dipolarophile. The reaction proceeds via a concerted mechanism, leading to the formation of the fused pyrazolo[1,5-a]pyridine ring system. Subsequent aromatization of the intermediate yields the final product.

The overall transformation can be summarized as follows:

Synthesis_Pathway cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization 1-Aminopyridinium_Iodide 1-Aminopyridinium Iodide Pyridinium_Ylide Pyridinium Ylide (in situ) 1-Aminopyridinium_Iodide->Pyridinium_Ylide Deprotonation Base Base (e.g., K2CO3) Base->1-Aminopyridinium_Iodide Cycloadduct_Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Pyridinium_Ylide->Cycloadduct_Intermediate Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Cycloadduct_Intermediate Final_Product Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Cycloadduct_Intermediate->Final_Product Oxidation

Caption: Overall synthetic scheme for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₀N₂O₂N/A
Molecular Weight 190.20 g/mol N/A
Reported Yield 45%[Sasaki, T., et al., 1970]
Melting Point 73-74 °C[Sasaki, T., et al., 1970]
Appearance Colorless Needles[Sasaki, T., et al., 1970]

Spectroscopic Data:

TechniqueDataReference
¹³C NMR (CDCl₃) δ (ppm): 163.1, 147.2, 140.2, 128.9, 121.8, 115.1, 111.4, 109.8, 60.5, 14.4[SpectraBase]
IR (KBr) ν (cm⁻¹): 1710 (C=O)[Sasaki, T., et al., 1970]

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the synthesis of this compound.

Synthesis of 1-Aminopyridinium Iodide (Starting Material)

This procedure is adapted from Gösl and Meuwsen as described in Organic Syntheses.

Workflow Diagram:

Starting_Material_Synthesis Start Pyridine + Hydroxylamine-O-sulfonic acid Reaction Heat at 90°C Start->Reaction Workup1 Add K2CO3, Remove Pyridine/H2O Reaction->Workup1 Extraction Extract with Ethanol Workup1->Extraction Precipitation Add Hydriodic Acid, Cool to -20°C Extraction->Precipitation Isolation Filter and Recrystallize from Ethanol Precipitation->Isolation Product 1-Aminopyridinium Iodide Isolation->Product

Caption: Experimental workflow for the synthesis of 1-aminopyridinium iodide.

Procedure:

  • To a solution of hydroxylamine-O-sulfonic acid (0.11 mol) in 50 mL of cold water, add pyridine (0.30 mol).

  • Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

  • Cool the reaction mixture to room temperature with stirring and add potassium carbonate (0.10 mol).

  • Remove the water and excess pyridine by heating at 30-40°C in a rotary evaporator.

  • Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.

  • To the filtrate, add 57% hydriodic acid (0.10 mol) and store the resulting solution at -20°C for 1 hour to induce precipitation.

  • Collect the solid by filtration.

  • Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 1-aminopyridinium iodide as almost-white crystals.

Synthesis of this compound

This protocol is based on the cycloaddition reaction described by Sasaki, et al. (1970).

Workflow Diagram:

Final_Product_Synthesis Start 1-Aminopyridinium Iodide + Ethyl Propiolate in DMF Base_Addition Add K2CO3 Start->Base_Addition Reaction Stir at Room Temperature Base_Addition->Reaction Workup Pour into water, Extract with Benzene Reaction->Workup Purification Dry organic layer, Evaporate solvent Workup->Purification Chromatography Column Chromatography (Alumina, Benzene) Purification->Chromatography Product Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Chromatography->Product

Caption: Experimental workflow for the synthesis of the target compound.

Procedure:

  • To a stirred solution of 1-aminopyridinium iodide (10 mmol) and ethyl propiolate (12 mmol) in 50 mL of dimethylformamide (DMF), add potassium carbonate (15 mmol).

  • Continue stirring the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 200 mL of water and extract with benzene (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on alumina, eluting with benzene, to afford this compound. [Sasaki, T., et al., 1970]

Concluding Remarks

The 1,3-dipolar cycloaddition of a pyridinium ylide with ethyl propiolate remains the most direct and reliable method for the synthesis of the title compound. The provided protocols offer a solid foundation for the laboratory-scale preparation of this compound. Researchers are encouraged to consult the cited literature for further details on the reaction mechanism and characterization. The versatility of the pyrazolo[1,5-a]pyridine scaffold ensures its continued importance in the development of novel therapeutic agents.

An In-depth Technical Guide on the Physicochemical Properties of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within the relevant biological context of protein kinase inhibition. The information presented herein is intended to support research and development efforts involving this and related molecular entities.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂(Supplier Data)
Molecular Weight 190.20 g/mol (Supplier Data)
Melting Point 47-48 °C(Supplier Data)
Density 1.269 g/cm³(Supplier Data)
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard laboratory methods for the experimental determination of key physicochemical parameters.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of pyrazolopyridine derivatives. One common approach involves the condensation and subsequent cyclization of a suitable aminopyridine precursor with a β-ketoester.

Reaction Scheme: A potential synthesis could involve the reaction of 2-aminopyridine with an appropriate diethyl ethoxymethylenemalonate derivative, followed by cyclization.

General Protocol:

  • To a solution of 2-aminopyridine in an appropriate solvent (e.g., ethanol or acetic acid), add an equimolar amount of a suitable ethyl 2-formyl-3-oxobutanoate derivative.

  • The reaction mixture is heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to assess completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Protocol:

  • A small amount of the crystalline this compound is finely ground and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common technique for its determination.

Protocol:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

pKa Determination

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.

Protocol:

  • A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • The pKa is determined from the inflection point of the resulting titration curve (pH versus volume of titrant added).

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the classical approach for logP measurement.

Protocol:

  • A pre-determined amount of this compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination).

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each phase is quantified using an appropriate analytical technique (e.g., HPLC-UV).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives of this class have been identified as potent inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[2]

An inhibitor of a protein kinase, such as a pyrazolo[1,5-a]pyridine derivative, typically functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade can lead to various cellular responses, such as the inhibition of cell proliferation or the induction of apoptosis.[3]

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Materials (e.g., 2-Aminopyridine) reaction Condensation & Cyclization start->reaction purification Column Chromatography reaction->purification product Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate purification->product mp Melting Point Determination product->mp Sample sol Aqueous Solubility (Shake-Flask) product->sol Sample pka pKa Determination (Potentiometric Titration) product->pka Sample logp logP Determination (Shake-Flask) product->logp Sample

Caption: General experimental workflow for the synthesis and physicochemical characterization.

Signaling Pathway: Protein Kinase Inhibition

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation (ATP -> ADP) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic protein kinase signaling pathway by a pyrazolopyridine derivative.

References

In-Depth Spectroscopic Analysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic characteristics, experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical logic.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: Specific IR data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when available. For related pyrazolo[1,5-a]pyrimidine derivatives, characteristic peaks include those for N-H and C=O stretching.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results[M]⁺

Note: Specific MS data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of pyrazolo[1,5-a]pyridine derivatives, adapted from established procedures for similar compounds.

Synthesis of this compound

A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with an appropriate β-enamino ester. A plausible synthetic route is the copper-mediated synthesis through oxidative linkage of C-C/N-N bonds.

General Procedure: To a solution of a suitable N-aminopyridinium salt (1 equivalent) in a solvent such as DMF, is added the corresponding ethyl ester derivative (1.2 equivalents) and a base, for instance, potassium carbonate (2.5 equivalents). The reaction mixture is then stirred at room temperature for a specified duration, typically around 8 hours. Following the completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is filtered. The filtrate is then poured into water and extracted with an organic solvent like dichloromethane. The combined organic layers are subsequently washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using an electron impact (EI) ionization method or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualizing the Workflow

The logical flow of synthesizing and characterizing this compound can be visualized as a streamlined process from starting materials to final data analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_interpretation Data Interpretation Starting_Materials Starting Materials (N-aminopyridinium salt, Ethyl ester) Reaction Chemical Reaction (e.g., Cycloaddition) Starting_Materials->Reaction Purification Purification (Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This diagram illustrates the sequential process from the synthesis of the target compound through various spectroscopic analyses to the final structural elucidation and reporting.

This guide serves as a foundational resource for professionals engaged in the field of medicinal chemistry. While specific spectral data for the title compound were not available in the public domain at the time of this writing, the provided protocols and data for analogous structures offer a robust framework for its synthesis and characterization.

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected NMR spectral data, outlines experimental protocols for its synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and experimental workflows.

Introduction

This compound is a fused heterocyclic system that combines the structural features of pyrazole and pyridine rings. This scaffold is a common motif in a variety of biologically active compounds and functional materials. NMR spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide presents the ¹H and ¹³C NMR data for the title compound, providing a valuable resource for researchers working with this and related molecular frameworks.

Molecular Structure and Atom Numbering

The structure of this compound with the standard numbering convention used for NMR signal assignment is shown below. This numbering is crucial for correctly assigning the chemical shifts to the corresponding atoms in the molecule.

Ethyl_Pyrazolo[1,5-a]pyridine-2-carboxylate cluster_molecule C2 C2 C3 C3 C2->C3 N8 N8a C_ester C=O C2->C_ester N1 N1 C3->N1 N1->N8 C7 C7 N8->C7 C6 C6 C7->C6 C5 C5 C6->C5 C4 C4a C5->C4 C4->N1 O_ester O C_ester->O_ester CH2_ester CH2 O_ester->CH2_ester CH3_ester CH3 CH2_ester->CH3_ester

Figure 1. Molecular Structure of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical values for similar pyrazolo[1,5-a]pyridine derivatives and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Data (Typical Values in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.2s-
H-4~7.4-7.6t~7.0
H-5~6.8-7.0t~7.0
H-6~7.6-7.8d~9.0
H-7~8.1-8.3d~7.0
-OCH₂CH₃~4.3-4.5q~7.1
-OCH₂CH₃~1.3-1.5t~7.1

Table 2: ¹³C NMR Data (Typical Values in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2~140-142
C-3~108-110
C-3a~148-150
C-5~112-114
C-6~120-122
C-7~128-130
C-8a~140-142
C=O~162-164
-OCH₂CH₃~60-62
-OCH₂CH₃~14-15

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the reaction of an N-aminopyridinium salt with an appropriate three-carbon electrophile. The following is a general procedure that can be adapted for the synthesis of the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up N_amino N-Aminopyridinium Iodide Base Base (e.g., K₂CO₃) N_amino->Base Propiolate Ethyl Propiolate Propiolate->Base Solvent Solvent (e.g., DMF) Conditions Room Temperature Extraction Extraction with Organic Solvent Conditions->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Pure Product

Figure 2. General Synthesis Workflow.

Materials:

  • N-Aminopyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate and water for extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-aminopyridinium iodide in DMF, add potassium carbonate.

  • To this suspension, add ethyl propiolate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR_Workflow Sample Pure Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquisition Acquire 1H and 13C Spectra Spectrometer->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectra and Assign Signals Processing->Analysis

Figure 3. NMR Data Acquisition and Analysis Workflow.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 0-12 ppm.

    • Number of scans: 8-16 scans are usually sufficient.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Typically 0-200 ppm.

    • Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR data and experimental protocols for this compound. The tabulated spectral data serves as a valuable reference for the characterization of this compound and its derivatives. The detailed synthetic and NMR analytical procedures offer practical guidance for researchers in the fields of organic synthesis, drug discovery, and materials science. The inclusion of visual diagrams for the molecular structure and experimental workflows aims to enhance the clarity and usability of this guide.

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide leverages established fragmentation patterns of structurally analogous compounds, particularly other pyrazolo-pyridine esters, to construct a scientifically robust, predictive model of its mass spectral behavior.

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic steps, initiated by fragmentation of the ethyl ester group, followed by the breakdown of the core pyrazolo[1,5-a]pyridine ring system. The molecular ion (M+) is expected at an m/z of 188.

The primary fragmentation pathways are predicted to be:

  • Loss of Ethoxy Radical: The initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in a prominent acylium ion.

  • Loss of Ethylene: An alternative initial fragmentation involves a McLafferty-type rearrangement, leading to the elimination of a neutral ethylene molecule (C2H4) and the formation of the carboxylic acid radical cation.

  • Decarbonylation: The acylium ion formed from the loss of the ethoxy radical is expected to undergo decarbonylation, losing a molecule of carbon monoxide (CO) to form a pyrazolo[1,5-a]pyridine cation.

  • Ring Fragmentation: Subsequent fragmentation of the pyrazolo[1,5-a]pyridine core is likely to involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Quantitative Data: Predicted Mass-to-Charge Ratios and Relative Abundances

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. The relative abundances are estimations based on the chemical stability of the resulting ions and fragmentation patterns observed in similar molecules.

Fragment Ion m/z (Predicted) Elemental Composition Proposed Fragmentation Step Predicted Relative Abundance
[M]+•188C10H10N2O2Molecular IonModerate
[M - •OC2H5]+143C8H5N2OLoss of ethoxy radicalHigh
[M - C2H4]+•160C8H6N2O2Loss of ethyleneModerate
[M - •OC2H5 - CO]+115C7H5N2Decarbonylation of the acylium ionModerate to High
[M - •OC2H5 - CO - HCN]+88C6H4NLoss of hydrogen cyanide from the coreLow to Moderate

Visualization of the Predicted Fragmentation Pathway

The logical flow of the predicted fragmentation cascade is illustrated in the following diagram:

G M This compound [M]+• m/z = 188 C10H10N2O2 F1 [M - •OC2H5]+ m/z = 143 C8H5N2O M->F1 - •OC2H5 F2 [M - C2H4]+• m/z = 160 C8H6N2O2 M->F2 - C2H4 F3 [M - •OC2H5 - CO]+ m/z = 115 C7H5N2 F1->F3 - CO F4 [M - •OC2H5 - CO - HCN]+ m/z = 88 C6H4N F3->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol

The following is a standard experimental protocol for obtaining the electron ionization mass spectrum of a compound such as this compound. This protocol is based on common practices in mass spectrometry of small organic molecules.

Instrumentation:

  • A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, is recommended for accurate mass measurements. A quadrupole mass spectrometer can be used for nominal mass measurements.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

Data Analysis:

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Determine the m/z values of the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related compounds.

  • If using a high-resolution instrument, determine the elemental composition of the molecular ion and key fragment ions to confirm the proposed structures.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways. Researchers can use this information to aid in the identification of this compound and its analogs in complex mixtures and to support structural elucidation in drug discovery and development.

Starting materials for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of pyrazolo[1,5-a]pyridines, a class of nitrogen-fused heterocyclic compounds, is of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. These scaffolds are key components in molecules targeting a range of therapeutic areas. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a valuable building block for the elaboration of more complex derivatives. The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a 1,3-dipolar cycloaddition reaction. This guide provides an in-depth overview of the primary synthetic route, focusing on the necessary starting materials and a detailed experimental protocol.

Core Synthetic Pathway: [3+2] Cycloaddition

The principal strategy for synthesizing the pyrazolo[1,5-a]pyridine skeleton involves an intermolecular [3+2] cycloaddition reaction.[1] This reaction features an N-iminopyridinium ylide, which serves as a 1,3-dipole, and an alkyne or a suitable alkene as the dipolarophile.[1][2] To obtain the target molecule, this compound, the specific dipolarophile required is ethyl propiolate.

The N-iminopyridinium ylide is typically generated in situ from a corresponding N-aminopyridine precursor through the action of a base or an oxidizing agent.[2][3] This reactive intermediate then readily undergoes cycloaddition with the electron-deficient alkyne to form the fused bicyclic system.

Starting Materials

The successful synthesis hinges on two key starting materials, as detailed in the table below.

Component Structure Role Notes
N-AminopyridinePyridine ring with an amino group on the nitrogen1,3-Dipole PrecursorCan be substituted on the pyridine ring to yield various derivatives. It is converted in situ to the reactive N-iminopyridinium ylide.
Ethyl PropiolateH-C≡C-COOEtDipolarophileProvides the three-carbon backbone that forms the pyrazole ring, including the ethyl carboxylate group at the 2-position of the final product.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, compiled from established methodologies for this class of reaction.[3]

Step 1: Generation of the N-Iminopyridinium Ylide

  • To a solution of N-aminopyridine (1.0 eq.) in a suitable solvent (e.g., Methanol, DMF, or Acetonitrile), add a base (1.0 - 1.5 eq.).

  • Commonly used bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]

  • The mixture is typically stirred at room temperature to facilitate the deprotonation and formation of the N-iminopyridinium ylide intermediate.

Step 2: [3+2] Cycloaddition Reaction

  • To the solution containing the in situ generated ylide, add ethyl propiolate (1.0 - 1.5 eq.) dropwise at room temperature.

  • The reaction mixture is stirred for a period ranging from several hours to overnight (typically 12-24 hours).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Reaction temperatures can vary from room temperature to reflux, depending on the specific substrates and solvent used.[4]

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation).

  • The resulting residue is redissolved in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Reaction Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Yields can vary significantly based on the specific substituents on the N-aminopyridine precursor and the precise reaction conditions employed.

Starting Materials Base Solvent Temp. Time Yield (%) Reference
4-CN-N-aminopyridinium salt + Ethyl PropiolateK₂CO₃MeOHRT18 h40-63%[3]
1-Amino-2(1H)-pyridine-imine + Ethyl PropiolateNoneAcetonitrileRefluxN/AGood to Excellent
N-aminopyridine + α,β-unsaturated carbonylPIDANMPRTN/ANot Specified[2]

Note: "RT" denotes Room Temperature. PIDA (Phenyliodine diacetate) is used as an oxidant to generate the ylide in some protocols. NMP is N-Methyl-2-pyrrolidone.

Synthetic Workflow Diagram

The logical flow of the synthesis, from starting materials to the final product via the key intermediate, is illustrated below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A N-Aminopyridine C In-situ Ylide Generation A->C Base (e.g., K2CO3) Solvent B Ethyl Propiolate D [3+2] Cycloaddition B->D C->D N-Iminopyridinium Ylide (Intermediate) E Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate D->E Purification

Caption: Synthetic workflow for this compound.

References

Technical Guide: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80537-14-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a summary of the known biological activities associated with the broader pyrazolo[1,5-a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a stable organic compound. A summary of its key identifiers and properties is provided in the table below.

PropertyValue
CAS Number 80537-14-0
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
IUPAC Name This compound

Synthesis and Characterization

Representative Experimental Protocol: Synthesis

A potential synthetic pathway is outlined below. This protocol is a composite based on common organic synthesis techniques for similar heterocyclic systems.

Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water (30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 20 minutes at 0°C.[1]

Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate (0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL) are added sequentially.[1] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed with water, and dried.

Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can then be subjected to cyclization conditions, often involving a base and heat, to form the pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not detailed in the search results, this general approach is a common strategy for the synthesis of this class of compounds.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound. Below is a table summarizing the expected and reported NMR data for this compound.

¹³C NMR (CDCl₃) Chemical Shift (ppm)
C=O~163
Quaternary C~143
Aromatic CH~138, 129, 125, 117, 113
-OCH₂CH₃~61
-OCH₂CH₃~14

Note: The provided ¹³C NMR data is based on a spectrum from SpectraBase.[2] Detailed assignment of each peak requires further experimental data and analysis.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[3] Derivatives of this core have been investigated for a wide range of therapeutic applications. While specific biological data for this compound is limited in the provided search results, the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several key areas.

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

  • B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway implicated in melanoma and other cancers.[4]

  • PI3 Kinase: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt signaling pathway that governs cell proliferation and survival.

  • Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of highly selective inhibitors of CK2, a kinase involved in various cellular processes and implicated in cancer.[5]

  • Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in a variety of tumors.[6]

Kinase_Inhibition_Pathways cluster_Raf_MEK_ERK Raf-MEK-ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase2 Receptor Tyrosine Kinase2 Ras Ras Receptor Tyrosine Kinase->Ras B-Raf B-Raf Ras->B-Raf Inhibited by Pyrazolo[1,5-a]pyrimidines MEK MEK B-Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Receptor Tyrosine Kinase2->PI3K Inhibited by Pyrazolo[1,5-a]pyridines PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival

Anti-inflammatory Activity

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.[7] Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response.[8]

Other Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic applications:

  • Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis, showing potent in vitro activity against both drug-susceptible and multidrug-resistant strains.[3][9]

  • Anticancer Activity: Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.[10] Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in cancer cells.[10]

Conclusion

This compound, with its readily accessible core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents. The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a well-documented history of diverse and potent biological activities, particularly in the areas of oncology and inflammation. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its potential in drug development. This guide provides a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine Compounds: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrazolo[1,5-a]pyridine compounds. It details key synthetic methodologies, from classical approaches to modern catalytic strategies, and presents a curated collection of quantitative data on their biological activities, particularly as kinase inhibitors. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds by visualizing their interactions with critical signaling pathways, such as the PI3K/Akt and MAPK pathways, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Emergence of a Versatile Scaffold

The pyrazolo[1,5-a]pyridine core, a fused bicyclic system comprising a pyrazole and a pyridine ring, has emerged as a cornerstone in the development of novel therapeutic agents. The first report of a pyrazolo[1,5-a]pyridine synthesis is attributed to a 1957 publication in the Journal of the American Chemical Society. Early investigations into this class of compounds were primarily focused on their synthesis and fundamental chemical reactivity. However, over the decades, the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives became increasingly evident, with studies revealing a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The significance of this scaffold in medicinal chemistry was particularly solidified with the discovery of its potent inhibitory activity against various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides an ideal framework for designing molecules that can selectively bind to the ATP-binding pocket of kinases, thereby modulating their activity and interfering with disease progression. This has led to an explosion of research in recent years, focusing on the design, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Historical Perspective and Evolution of Synthetic Methodologies

The synthetic chemistry of pyrazolo[1,5-a]pyridines has evolved significantly since its inception. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope. Modern synthetic strategies, in contrast, offer more efficient and versatile routes to a wide array of functionalized pyrazolo[1,5-a]pyridine derivatives.

Early Synthetic Approaches

Initial syntheses of the pyrazolo[1,5-a]pyridine core often relied on cyclization reactions of appropriately substituted pyridine precursors. One of the foundational methods involved the reaction of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. While effective for producing certain substitution patterns, these methods were often limited by regioselectivity issues and the availability of starting materials.

The Advent of [3+2] Cycloaddition Reactions

A major breakthrough in the synthesis of pyrazolo[1,5-a]pyridines was the application of [3+2] cycloaddition reactions. This powerful strategy typically involves the reaction of an N-ylide, generated from an N-aminopyridinium salt, with a suitable dipolarophile, such as an alkyne or an alkene. This approach offers a high degree of regiocontrol and allows for the introduction of a wide variety of substituents onto the pyrazolo[1,5-a]pyridine core.[2][3]

Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition

This protocol describes a metal-free, room-temperature method for the synthesis of functionalized pyrazolo[1,5-a]pyridines.

Materials:

  • N-aminopyridine derivative

  • α,β-unsaturated carbonyl compound or electron-withdrawing olefin

  • N-methylpyrrolidone (NMP)

  • Oxygen atmosphere

Procedure:

  • Dissolve the N-aminopyridine derivative in N-methylpyrrolidone (NMP).

  • Add the α,β-unsaturated carbonyl compound or electron-withdrawing olefin to the solution.

  • Stir the reaction mixture under an oxygen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

This method has been shown to produce a wide range of functionalized pyrazolo[1,5-a]pyridines in good to excellent yields.[2]

Modern Catalytic and One-Pot Methodologies

Recent advancements have focused on the development of more sustainable and efficient synthetic methods. These include the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups onto the pyrazolo[1,5-a]pyridine scaffold.[1] Furthermore, one-pot and multicomponent reactions have gained prominence, allowing for the rapid and convergent synthesis of complex pyrazolo[1,5-a]pyridine derivatives from simple starting materials.

Experimental Protocol: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

This protocol details a catalyst-free, sonochemical approach for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines.[4]

Materials:

  • 2-imino-1H-pyridin-1-amine derivative

  • Alkyne or alkene derivative

  • Acetonitrile

Procedure:

  • Prepare an equimolar mixture of the 2-imino-1H-pyridin-1-amine derivative and the alkyne or alkene derivative in acetonitrile.

  • Sonicate the mixture at 85°C for 20 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash with ethanol, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

This eco-friendly method provides a scalable and efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[4]

Biological Activities and Therapeutic Potential

Pyrazolo[1,5-a]pyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development. Their ability to act as inhibitors of various protein kinases has been a major focus of research.

Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several important kinase families, including:

  • Phosphoinositide 3-kinases (PI3Ks): Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms, which are key components of the PI3K/Akt signaling pathway.[5][6]

  • p38 Mitogen-Activated Protein Kinase (MAPK): This class of compounds has also shown significant inhibitory activity against p38 MAPK, a critical regulator of inflammatory responses.[7]

  • Cyclin-Dependent Kinases (CDKs): The discovery of pyrazolo[1,5-a]pyrimidines as CDK9 inhibitors has opened new avenues for cancer therapy.[2][4]

  • Tropomyosin Receptor Kinases (Trks): This scaffold is present in two of the three marketed drugs for cancers driven by NTRK gene fusions.[8][9]

The following tables summarize key quantitative data for representative pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Table 1: Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors

CompoundTarget IsoformIC50 (nM)Reference
5x p110α0.9[5]
18b CDK9-[2]
27 PI3K8.19 µM[10]
28 PI3K7.01 µM[10]

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as TRK Inhibitors

CompoundTargetIC50 (nM)Reference
Larotrectinib TRK-[9]
Entrectinib TRK-[9]
Repotrectinib TRK-[9]
Selitrectinib TRK-[9]
Signaling Pathway Modulation

The therapeutic effects of pyrazolo[1,5-a]pyridine kinase inhibitors are mediated through their ability to modulate key cellular signaling pathways that are often dysregulated in disease.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of downstream effectors such as Akt. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. The p38 MAPK subfamily is particularly involved in mediating inflammatory responses. Pyrazolo[1,5-a]pyridine inhibitors of p38 MAPK can effectively suppress the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents.[7]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates TranscriptionFactors Transcription Factors p38_MAPK->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Upregulates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine compounds.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. From its initial discovery to its current status as a core component of several clinically approved drugs, the journey of this heterocyclic system highlights the power of synthetic innovation and rational drug design. The evolution of synthetic methodologies has enabled the creation of vast libraries of diverse pyrazolo[1,5-a]pyridine derivatives, facilitating the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets.

The success of pyrazolo[1,5-a]pyridine-based kinase inhibitors in oncology has paved the way for their investigation in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the application of novel drug delivery strategies and the exploration of combination therapies hold promise for maximizing the clinical potential of this remarkable class of compounds. The continued interplay between synthetic chemistry, medicinal chemistry, and chemical biology will undoubtedly unlock new therapeutic opportunities for pyrazolo[1,5-a]pyridine derivatives in the years to come.

References

Crystal Structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a range of activities including anticancer and anti-inflammatory properties. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.

This document summarizes the crystallographic data obtained from single-crystal X-ray diffraction studies, details the experimental methodologies employed for their synthesis and structural determination, and visualizes key experimental workflows and intermolecular interactions.

Crystallographic Data Summary

ParameterValue[1]
Empirical Formula C₁₈H₁₈N₂O₂
Formula Weight 294.34
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)6.8352 (3)
b (Å)30.3999 (11)
c (Å)7.5409 (3)
α (°)90
β (°)97.375 (2)
γ (°)90
Volume (ų)1553.96 (11)
Z 4
Temperature (K)293
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.258
Absorption Coefficient (mm⁻¹)0.08
F(000) 624
Crystal Size (mm³)0.43 x 0.32 x 0.21
Theta range for data collection (°)2.1 to 26.0
Reflections collected 18651
Independent reflections 3181 [R(int) = 0.036]
Final R indices [I>2σ(I)] R1 = 0.056, wR2 = 0.148
R indices (all data) R1 = 0.078, wR2 = 0.161
Goodness-of-fit on F² 1.07

Molecular and Crystal Structure Analysis

In the crystal structure of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate, the bicyclic pyrazolo[1,5-a]pyridine ring system is essentially planar. The dihedral angle between the pyrazolo[1,5-a]pyridine plane and the appended p-tolyl ring is 13.45 (3)°[1]. The overall conformation of the molecule is influenced by the packing forces within the crystal lattice.

The crystal packing is primarily stabilized by weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains along the direction[1]. These non-covalent interactions play a crucial role in defining the supramolecular architecture and influencing the physicochemical properties of the solid-state material.

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate was achieved through a multi-step reaction sequence. The final product was crystallized from an ethyl acetate solution.

Synthesis: A mixture of 3-p-tolyl-1H-pyrazole-5-carbaldehyde (6.0 mmol), ethyl 4-bromo-3-methylbut-2-enoate (7.2 mmol), and potassium carbonate (12.5 mmol) in dimethylformamide (10 mL) was stirred at room temperature for 8 hours. Following filtration, the filtrate was poured into water and extracted with dichloromethane. The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product was then purified by column chromatography[1].

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate solution of the purified compound at room temperature[1].

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected on a Bruker SMART CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis A Starting Materials B Chemical Reaction A->B Reaction C Work-up & Extraction B->C Isolation D Column Chromatography C->D Purification E Slow Evaporation D->E Crystallization F Single Crystal Formation E->F G X-ray Diffraction F->G Data Collection H Structure Solution G->H Direct Methods I Structure Refinement H->I Least-Squares J Data Analysis I->J CIF/Data Output

Experimental workflow for crystal structure determination.
Intermolecular Interactions

The diagram below depicts the key C—H···O hydrogen bonding interactions that stabilize the crystal lattice of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate.

intermolecular_interactions mol1 Molecule A Pyrazolo[1,5-a]pyridine Core C_H C-H mol1->C_H mol2 Molecule B Pyrazolo[1,5-a]pyridine Core O_atom O C_H->O_atom C-H···O Hydrogen Bond O_atom->mol2

Key intermolecular hydrogen bonding interaction.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a representative this compound derivative. The presented crystallographic data, experimental protocols, and visualizations offer valuable insights for researchers in medicinal chemistry and materials science. The planar nature of the fused ring system and the presence of specific intermolecular interactions are key structural features that will influence molecular recognition processes and solid-state properties. Further studies on a wider range of derivatives are necessary to establish comprehensive structure-property relationships for this important class of compounds.

References

An In-depth Technical Guide to the Solubility of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents using the isothermal saturation method followed by gravimetric analysis. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house. Additionally, a general synthesis pathway for the pyrazolo[1,5-a]pyridine core is illustrated to provide contextual information for professionals in drug development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The ester functional group provides a site for further chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to market. For researchers and drug development professionals, understanding the solubility of a compound like this compound in organic solvents is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and ensuring reactants are in the solution phase.

  • Purification Processes: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Choosing suitable excipients and solvent systems for creating stable and bioavailable drug formulations.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Given the importance of this parameter, the ability to accurately determine solubility is a critical skill in the pharmaceutical sciences.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (K)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Ethanol298.15Data to be determinedData to be determined
e.g., Acetone298.15Data to be determinedData to be determined
e.g., Ethyl Acetate298.15Data to be determinedData to be determined
e.g., Dichloromethane298.15Data to be determinedData to be determined
e.g., Toluene298.15Data to be determinedData to be determined
e.g., Acetonitrile298.15Data to be determinedData to be determined

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method and Gravimetric Analysis

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method, often referred to as the "shake-flask method," is considered a reliable technique for measuring thermodynamic solubility.[1]

4.1. Objective

To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

4.2. Materials

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance (accurate to at least 0.1 mg)

  • Drying oven or vacuum desiccator

  • Pipettes and other standard laboratory glassware

4.3. Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Add a known volume or mass of the organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette or syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

    • Continue the drying process until a constant mass of the solid residue is achieved.[2]

    • Record the final mass of the evaporation dish containing the dry solute.

4.4. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of the filtered saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of the solvent = (Mass of the filtered saturated solution) - (Mass of the dissolved solute)

  • Solubility (g / 100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

To express solubility in other units, such as g/100 mL or mol/L, the density of the solvent at the experimental temperature will be required.

Visualized Workflows and Pathways

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric analysis method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate until equilibrium is reached C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter into a pre-weighed dish F->G H Weigh the filtered solution G->H I Evaporate solvent to dryness H->I J Weigh the dry solute I->J K Calculate solubility J->K

Caption: Experimental workflow for solubility determination.

5.2. General Synthesis Pathway for Pyrazolo[1,5-a]pyridines

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common method involves the cycloaddition of N-aminopyridinium ylides with suitable reaction partners.

synthesis_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridine Pyridine Derivative NAmino N-Aminopyridinium Salt Pyridine->NAmino + Aminating Agent AminatingAgent Aminating Agent Alkyne Alkyne or Alkene Ylide N-Ylide NAmino->Ylide Base Product Pyrazolo[1,5-a]pyridine Ylide->Product + Alkyne/Alkene [3+2] Cycloaddition

References

Theoretical calculations on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Calculations of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies and data presented are based on studies of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, offering a robust framework for investigating the target molecule.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Theoretical calculations play a crucial role in understanding the structural, electronic, and reactivity properties of these molecules, thereby guiding the design and synthesis of new, more potent drug candidates. This document outlines the key computational methods used to study this compound and presents expected theoretical data based on analogous compounds.

Computational Methodologies

A variety of computational methods are employed to investigate the properties of pyrazolo[1,5-a]pyridine derivatives. The most common approaches are Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for studying protein-ligand interactions.

Density Functional Theory (DFT) Calculations

DFT is a powerful method for studying the electronic structure of molecules. It is frequently used to determine optimized geometries, vibrational frequencies, and a range of electronic properties.

Protocol for DFT Calculations:

  • Structure Optimization: The initial geometry of this compound is built using a molecular editor and then optimized to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-311G(d,p).[3]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations: Key electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[4]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.[4]

    • Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated from the HOMO and LUMO energies to provide further insights into the molecule's reactivity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Protocol for Molecular Docking:

  • Ligand and Protein Preparation: The 3D structure of this compound is prepared by energy minimization. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy.

Theoretical Results

The following sections present expected quantitative data for this compound based on studies of structurally similar compounds.

Optimized Geometrical Parameters

The optimized geometry of the molecule can be predicted using DFT. For comparison, crystallographic data for a related compound, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, are presented.[5]

Table 1: Selected Bond Lengths and Angles from a Related Crystal Structure [5]

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.375C7-N1-N2110.2
N1-C71.345C3-N2-N1105.8
N2-C31.350C4-C3-N2111.5
C3-C3A1.410C3A-C4-C5120.1
C3A-C71.390C4-C5-C6118.9
C4-C51.380C5-C6-C7119.5
C5-C61.400C6-C7-C3A120.0
C6-C71.390

Note: Atom numbering may differ for this compound.

Vibrational Frequencies

Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Similar Pyrazole Derivative [6]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretch17021685Carbonyl group of the ester
Aromatic C-H stretch30413060Aromatic C-H vibrations
C-N stretch13501340Pyrazole ring stretching
C-O stretch12501245Ester C-O stretching
Electronic Properties

The electronic properties of pyrazolo[1,5-a]pyridine derivatives have been investigated using DFT. These properties are crucial for understanding their reactivity and potential as fluorophores.[7]

Table 3: Calculated Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives [4]

ParameterValue (eV)
HOMO Energy-6.2 to -5.8
LUMO Energy-2.1 to -1.5
HOMO-LUMO Gap3.7 to 4.5
Dipole Moment (Debye)2.5 to 5.0
Molecular Docking Performance

Molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their potential as inhibitors of various enzymes, such as cyclooxygenase (COX).[2]

Table 4: Molecular Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives against COX-2 [2]

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative 1-8.5Arg513, Tyr385, Ser530
Derivative 2-9.2Arg513, Tyr385, His90
Derivative 3-8.9Arg513, Tyr385, Val523

Visualizations

Molecular Structure

molecular_structure cluster_ring1 Pyrazolo ring cluster_ring2 Pyridine ring cluster_substituent Ethyl Carboxylate N1 N2 N1->N2 C3 N2->C3 C3a C3->C3a C2_sub C3->C2_sub at C2 C7 C3a->C7 C4 C3a->C4 C7->N1 C5 C4->C5 C6 C5->C6 C6->C7 C_carbo C2_sub->C_carbo O_carbo C_carbo->O_carbo double bond O_ethyl C_carbo->O_ethyl C_ethyl1 O_ethyl->C_ethyl1 C_ethyl2 C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

Computational Workflow

computational_workflow start Initial 3D Structure dft DFT Optimization (B3LYP/6-311G(d,p)) start->dft docking_prep Ligand & Protein Preparation start->docking_prep freq Frequency Calculation dft->freq electronic Electronic Properties (HOMO, LUMO, MEP) dft->electronic docking Molecular Docking docking_prep->docking analysis Analysis of Results docking->analysis

Caption: General workflow for theoretical calculations.

Hypothetical Signaling Pathway Interaction

signaling_pathway molecule Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate kinase Protein Kinase (e.g., COX-2) molecule->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Inflammation) p_substrate->response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

Theoretical calculations provide invaluable insights into the chemical and biological properties of this compound. By employing methods such as DFT and molecular docking, researchers can predict its structure, reactivity, and potential as a therapeutic agent. The data and protocols outlined in this guide, derived from studies on analogous compounds, offer a solid foundation for future computational investigations of this promising molecule, thereby accelerating the drug discovery and development process.

References

An In-depth Technical Guide to the Isomers of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of ethyl pyrazolo[1,5-a]pyridine-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details synthetic methodologies, summarizes key quantitative data, and explores the potential biological activities and associated signaling pathways of these compounds.

Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-carboxylate Isomers

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of a pyridine derivative with a suitable pyrazole precursor. Several synthetic strategies have been developed, with the most common being the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. Variations in starting materials and reaction conditions allow for the regioselective synthesis of the different positional isomers of the ethyl pyrazolo[1,5-a]pyridine-carboxylate.

A general and adaptable synthetic approach involves the reaction of N-aminopyridiniums with ethyl propiolate. The position of the carboxylate group on the resulting pyrazolo[1,5-a]pyridine ring is determined by the substitution pattern of the starting pyridine.

General Experimental Protocol:

A common synthetic route involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an appropriate propiolate. For instance, the synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be achieved by the N-amination of pyridines with agents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), followed by a cycloaddition with ethyl propiolate.[1]

Below are generalized experimental protocols for the synthesis of various isomers, based on available literature for related compounds.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Pyridine Substituted Pyridine Amination N-Amination Pyridine->Amination e.g., MSH Propiolate Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Propiolate->Cycloaddition Amination->Cycloaddition N-aminopyridinium intermediate Extraction Extraction Cycloaddition->Extraction Crude product Chromatography Column Chromatography Extraction->Chromatography Isomer Ethyl Pyrazolo[1,5-a]pyridine- x-carboxylate Isomer Chromatography->Isomer G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Pyrazolo Pyrazolo[1,5-a]pyridine (e.g., Ethyl Carboxylate Isomers) Pyrazolo->PI3K Inhibition G cluster_pathway EP1 Receptor Signaling Pathway cluster_antagonist Antagonism PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binding Gq Gq protein EP1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Cellular Response (e.g., Inflammation, Pain) PKC->Response Pyrazolo Pyrazolo[1,5-a]pyridine (e.g., Ethyl Carboxylate Isomers) Pyrazolo->EP1 Antagonism

References

Methodological & Application

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

Introduction

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This prominence is due to its structural similarity to purine, allowing derivatives to act as effective hinge-binding cores in the ATP pocket of kinases.[1][3] The scaffold's synthetic tractability allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, antitubercular effects, and activity against various central nervous system targets.[1][5][6] Notably, the pyrazolo[1,5-a]pyridine core is a key feature in several FDA-approved drugs and clinical candidates, such as the RET kinase inhibitor Selpercatinib, underscoring its therapeutic potential.[1]

Key Therapeutic Applications

Kinase Inhibition in Oncology

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors for targeted cancer therapy.[7] Its ability to mimic adenine facilitates binding to the ATP-binding site of numerous kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][3]

Phosphoinositide 3-Kinase (PI3K) Inhibition: Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy in cancer immunotherapy.[8] Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been developed as potent and selective dual PI3Kγ/δ inhibitors. One such derivative, compound 20e (IHMT-PI3K-315) , has shown significant potency in both biochemical and cellular assays.[8] In vivo, this compound demonstrated the ability to suppress tumor growth in a syngeneic mouse model and repolarize M2 macrophages to the pro-inflammatory M1 phenotype.[8]

Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases are validated targets in various solid tumors.[9] The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[9] Numerous derivatives have been developed as potent Trk inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC.[9][10]

Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including:

  • B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, a critical target in melanoma and other cancers.[11]

  • CDK2 and TRKA: Dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and TRKA have been designed based on the pyrazolo[1,5-a]pyrimidine scaffold.[12]

  • RET Kinase: The FDA-approved drug Selpercatinib features a pyrazolo[1,5-a]pyridine core and is a selective RET kinase inhibitor for treating non-small cell lung cancer (NSCLC) and thyroid cancer.[1]

Below is a diagram illustrating the central role of the PI3K/AKT signaling pathway, a common target for pyrazolo[1,5-a]pyridine-based inhibitors.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Targets (Proliferation, Survival) mTORC1->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

PI3K/AKT Signaling Pathway Inhibition.

Quantitative Data: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 / EC50Cell LineReference
20e PI3KγIC50: 4.0 nM-[8]
PI3KδIC50: 9.1 nM-[8]
p-AKT (S473)EC50: 0.028 µM (γ)Cellular Assay[8]
p-AKT (S473)EC50: 0.013 µM (δ)Cellular Assay[8]
6d Tubulin PolymerizationIC50: 0.047 µMMCF-7[10]
5h AntitumorIC50: 1.51 µMHCT-116[10]
6c AntitumorIC50: 7.68 µMMCF-7[10]
22 TrkAIC50: 3 nM-[9]
TrkBIC50: 14 nM-[9]
TrkCIC50: 1 nM-[9]
Cell ProliferationIC50: 1 nMKM12[9]
Antitubercular Activity

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop novel antitubercular agents. Through a scaffold hopping strategy from the related imidazo[1,2-a]pyridine core, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized.[5] These compounds exhibited potent in vitro activity against both drug-sensitive (H37Rv) and clinically isolated MDR-Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.[5] The lead compound, 5k , demonstrated a significant reduction in bacterial load in an Mtb-infected mouse model, highlighting its potential as a lead compound for future drug development.[5]

Quantitative Data: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides

Compound IDMtb StrainMIC (µM)Cytotoxicity (CC50 in Vero cells, µM)Reference
5k H37Rv0.003>100[5]
MDR-TB isolate0.006 - 0.025>100[5]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyridine core via an oxidative [3+2] cycloaddition reaction. The workflow is depicted in the diagram below.

Synthesis_Workflow start Start Materials: - N-Amino-2-iminopyridine - 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reaction Reaction Vessel Solvent: Ethanol Catalyst: Acetic Acid Atmosphere: O2 (1 atm) start->reaction conditions Stir at 130°C for 18 hours reaction->conditions cooling Cool to Room Temperature conditions->cooling filtration Collect Crystals by Filtration cooling->filtration purification Recrystallize from Appropriate Solvent (e.g., Ethanol) filtration->purification product Pure Substituted This compound purification->product

General Synthetic Workflow.

Materials:

  • Substituted 1-amino-2-imino-pyridine (1.0 equiv)

  • Ethyl acetoacetate or other 1,3-dicarbonyl compound (1.0 equiv)

  • Ethanol (EtOH)

  • Acetic acid (AcOH) (approx. 6.0 equiv)

  • Oxygen (O2) supply

Procedure:

  • Prepare independent solutions of the 1-amino-2-imino-pyridine (e.g., 3 mmol) and the 1,3-dicarbonyl compound (e.g., 3 mmol) in ethanol (10 mL each).[13][14]

  • To the solution of the 1,3-dicarbonyl compound, add acetic acid (6 equiv).[13][14]

  • Combine the two solutions in a suitable reaction vessel equipped with a stirrer.

  • Establish an O2 atmosphere (1 atm) in the vessel, for example, by using an O2-filled balloon.[13][14]

  • Heat the reaction mixture to 130°C and stir for approximately 18 hours.[13][14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Crystals of the product should form.[13][14]

  • Collect the crude product by filtration.

  • Recrystallize the collected solid from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.[13][14]

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazolo[1,5-a]pyridine inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these into the assay buffer to the desired final concentrations.

  • Assay Reaction: a. To the wells of a 384-well plate, add the assay buffer. b. Add the serially diluted test compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle). c. Add the target kinase enzyme to all wells except the 100% inhibition control. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: a. Read the plate using a suitable plate reader (e.g., luminescence or fluorescence). b. Normalize the data relative to the 0% and 100% inhibition controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

The following diagram illustrates the logical relationship between the core scaffold and its diverse biological activities based on substitution patterns.

SAR_Diagram cluster_mods Structural Modifications cluster_activities Resulting Biological Activities Core Pyrazolo[1,5-a]pyridine Core Scaffold R1 Substitution at C3 (e.g., -CONH-Ar) Core->R1 R2 Substitution at C5/C7 (e.g., Aryl, Heteroaryl) Core->R2 R3 Modifications at C2 (e.g., -Anilino) Core->R3 Activity1 Antitubercular Activity R1->Activity1 Leads to Activity2 Kinase Inhibition (PI3K, Trk, B-Raf) R2->Activity2 Crucial for Activity3 Anticancer (General) R2->Activity3 Contributes to R3->Activity2 Enhances

Structure-Activity Relationship (SAR) Overview.

References

Synthesis of antitubercular agents from Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of potent antitubercular compounds. This document outlines the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, starting from precursors like ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, with a significant focus on the highly potent 3-carboxamide analogues. These compounds have demonstrated remarkable in vitro activity against both drug-susceptible and drug-resistant Mtb strains.

Synthetic Pathways and Strategies

The core of the antitubercular agents discussed here is the pyrazolo[1,5-a]pyridine ring system. While the initial query specified this compound, extensive research highlights the superior antitubercular potency of derivatives functionalized at the 3-position. The general synthetic approach involves the formation of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulations to introduce various side chains, primarily via an amide coupling.

A key strategy for synthesizing the pyrazolo[1,5-a]pyridine core involves a 1,3-dipolar cycloaddition reaction. This is achieved through the N-amination of a substituted pyridine, followed by reaction with an ethyl propiolate derivative. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for amide coupling.

General Synthetic Scheme

The overall synthetic workflow for producing pyrazolo[1,5-a]pyridine-3-carboxamides is depicted below. This pathway starts from a substituted pyridine and leads to the final active compounds.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Amide Coupling and Final Products Pyridine Substituted Pyridine N_Amination N-Aminated Pyridine Pyridine->N_Amination N-Amination (e.g., MSH, DNPH) Ester Ethyl Pyrazolo[1,5-a]pyridine -3-carboxylate N_Amination->Ester 1,3-Dipolar Cycloaddition (Ethyl Propiolate) Acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid Ester->Acid Hydrolysis Final_Compound Pyrazolo[1,5-a]pyridine -3-carboxamide Acid->Final_Compound Amidation Amine Primary Amine Amine->Final_Compound

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Experimental Protocols

The following protocols are based on established synthetic procedures for pyrazolo[1,5-a]pyridine-3-carboxamides, which have shown significant antitubercular activity.

Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol details the formation of the core heterocyclic structure.

Materials:

  • Substituted pyridine (e.g., 2,6-lutidine)

  • O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)

  • Ethyl propiolate

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvents

Procedure:

  • N-Amination: To a solution of the substituted pyridine (1.0 eq) in anhydrous DCM, add MSH or DNPH (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cycloaddition: To the resulting mixture, add ethyl propiolate (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reflux the mixture for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1N)

Procedure:

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF/water or MeOH/water.

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

  • Stir the mixture at room temperature or heat to 50 °C for 2-6 hours.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Final Compounds

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative

  • Substituted primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.

Biological Activity and Data Presentation

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain and various drug-resistant strains. The minimum inhibitory concentration (MIC) is a key metric for antitubercular potency.

In Vitro Antitubercular Activity

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

CompoundR¹ (at position 5)R² (at position 2)Side Chain (Amide)MIC H37Rv (nM)MIC H37Rv (μg/mL)Cytotoxicity (Vero cells, IC₅₀ in μM)
5g -CH₃-CH₃4-(4-(trifluoromethoxy)phenyl)benzyl7.7->100
5k -CH₃-CH₃4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl---
5l -H-CH₃4-(4-(trifluoromethoxy)phenyl)benzyl---
5s -CH₃-H4-(4-(trifluoromethoxy)phenyl)benzyl358.7--
5t -CH₃-Ethyl4-(4-(trifluoromethoxy)phenyl)benzyl---
5u -CH₃-Cyclopropyl4-(4-(trifluoromethoxy)phenyl)benzyl---
5v -CH₃-Phenyl4-(4-(trifluoromethoxy)phenyl)benzyl1547--
6j -OCH₃-CH₃4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl-≤0.002>50
7 --Hybrid Structure-0.006>50

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available in the cited sources.

Structure-Activity Relationship (SAR)

The data reveals key structural features that influence antitubercular activity:

  • Position 3 Amide: The N-benzyl moiety linked via a carboxamide at the 3-position is crucial for activity.

  • Position 2 Substituent: Small hydrophobic groups like methyl, ethyl, or cyclopropyl at the R² position are well-tolerated. Unsubstituted (H) or bulky phenyl groups at this position significantly reduce potency.

  • Position 5 Substituent: The presence of a substituent at

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives in cancer research. This class of compounds has emerged as a promising scaffold for the development of novel anticancer agents due to its diverse biological activities, including the inhibition of key protein kinases involved in cancer progression.[1][2][3] This document outlines the synthesis, mechanism of action, and protocols for evaluating the anticancer effects of these derivatives.

Introduction

Pyrazolo[1,5-a]pyrimidines, including this compound derivatives, are heterocyclic compounds that have demonstrated significant potential as anticancer agents.[2][3] Their planar structure allows them to interact with various biological targets, particularly the ATP-binding sites of protein kinases.[4][5] Modifications to the core scaffold have led to the development of potent and selective inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), B-Raf, and Pim-1, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[6][7][8]

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step reactions. A general approach starts with the reaction of 3-amino-1H-pyrazoles with various dicarbonyl compounds or their equivalents. For instance, novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been synthesized in a single step from 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by reacting it with symmetrical and unsymmetrical aliphatic and aromatic 1,3-diketones or α,β-unsaturated ketones.[9]

Anticancer Activity and Mechanism of Action

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have exhibited cytotoxic activity against a wide range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[6][10] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.[6] For example, compound 6t (Ethyl 2-(Anilinyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) has shown potent inhibitory activity against CDK2 with an IC50 value of 0.09 µM.[6]

Targeting the EGFR/AKT Signaling Pathway

Some pyrazolo[1][4][9]triazolopyrimidine derivatives, which share a similar heterocyclic core, have been shown to inhibit the epidermal growth factor receptor (EGFR) and the downstream AKT signaling pathway.[4][5] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of EGFR and AKT can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

Inhibition of B-Raf and Pim-1 Kinases

Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma.[7] Additionally, this scaffold has been utilized to develop potent and selective inhibitors of Pim-1 kinase, an attractive target in various cancers due to its role in promoting cell survival and proliferation.[8]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1 HCC1937Breast Cancer7.01[4]
MCF7Breast Cancer28.21
HeLaCervical Cancer11.20
Compound 6t RFX 393CNS CancerNot specified (GI50)[6]
Compound 6s RFX 393CNS CancerNot specified (GI50)[6]
Compound 14a HCT116Colon Cancer0.0020[11]
Compound 35 HepG2Liver Cancer3.53[12]
MCF7Breast Cancer6.71[12]
HeLaCervical Cancer5.16[12]
Compound 52 A549Lung Cancer21.2[12]
MCF7Breast Cancer18.4[12]
DU145Prostate Cancer19.2[12]
HeLaCervical Cancer25.3[12]

Table 2: Growth Inhibition (GI%) of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineCancer TypeGI% (at 10 µM)Reference
Compound 6n 56 cell linesVarious43.9 (mean)[6]
Compound 6o CCRF-CEMLeukemia83.85[6]
Compound 6p HOP-92Lung Carcinoma71.8[6]
NCI-H460Lung Carcinoma66.12[6]
ACHNRenal Cancer66.02[6]
Compound 11g SNB-75CNS Cancer69.53[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add PI solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways like EGFR/AKT.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specific duration.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

EGFR_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->EGFR Inhibits EGF EGF EGF->EGFR Binds Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT Data_Analysis1 Determine IC50 Values MTT->Data_Analysis1 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Data_Analysis1->Cell_Cycle Western_Blot Western Blot (Protein Expression) Data_Analysis1->Western_Blot Data_Analysis2 Identify Molecular Targets & Pathway Modulation Cell_Cycle->Data_Analysis2 Western_Blot->Data_Analysis2

References

Application of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, known to impart desirable physicochemical and biological properties to molecules. This bicyclic system, containing both a pyrazole and a pyridine ring, serves as a core for compounds with a range of biological activities, including fungicidal and herbicidal properties. The presence of the ethyl carboxylate group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemical candidates.

Key Intermediate for Agrochemical Synthesis

This compound serves as a key starting material for the synthesis of various agrochemical candidates, particularly N-substituted carboxamide derivatives. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a variety of amines to yield the target carboxamides. This strategy allows for the introduction of diverse structural motifs, enabling the fine-tuning of the compound's biological activity and spectrum.

The pyrazolo[1,5-a]pyridine core is a known pharmacophore in several biologically active compounds. In the context of agrochemicals, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent fungicidal activity against a range of phytopathogenic fungi.[1][2] Similarly, pyrazole-containing heterocycles are established building blocks for commercial herbicides.

Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives

A representative synthetic pathway for the preparation of N-aryl pyrazolo[1,5-a]pyridine-2-carboxamides from this compound is outlined below. This two-step process is a common and efficient method for generating a library of potential agrochemical candidates.

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B Pyrazolo[1,5-a]pyridine-2-carboxylic acid A->B NaOH, EtOH/H2O, Reflux C Pyrazolo[1,5-a]pyridine-2-carboxylic acid E N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamide C->E Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) D Substituted Aniline D->E Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF)

Synthetic pathway for N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides.
Experimental Protocols

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 2M)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid.

  • A precipitate will form. Stir the suspension in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water and dry under vacuum to afford Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

Step 2: Synthesis of N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides

This protocol outlines the coupling of the carboxylic acid with a substituted aniline to form the amide derivative.

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Substituted aniline (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamide.

Quantitative Data Summary

The following table summarizes representative yields for the two-step synthesis and hypothetical biological activity data for a series of N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives. The biological data is based on typical activity ranges observed for structurally related compounds.

Compound IDR Group (on Aniline)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Hypothetical Fungicidal Activity (EC₅₀, µg/mL) vs. Botrytis cinereaHypothetical Herbicidal Activity (% Inhibition @ 100 ppm) vs. Amaranthus retroflexus
PPC-01 4-Cl928578.25.275
PPC-02 4-F928880.97.868
PPC-03 4-CH₃928275.412.555
PPC-04 4-OCH₃927972.715.145
PPC-05 2,4-diCl929082.82.188

Biological Activity and Potential Applications

Derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antifungal activity against various plant pathogens. For instance, certain diarylpyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on the mycelial growth of fungi such as Botrytis cinerea and Alternaria solani.[1] The N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides synthesized from this compound are structural analogs and are therefore promising candidates for novel fungicides.

In the area of herbicides, numerous pyrazole-containing compounds have been commercialized. The structural similarity of the pyrazolo[1,5-a]pyridine core to known herbicidal scaffolds suggests that derivatives could exhibit pre- or post-emergent herbicidal activity against various weed species.

The logical workflow for the development of agrochemicals from this compound is depicted below.

Start This compound Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Amide Coupling with Diverse Amines Step1->Step2 Library Library of N-Substituted Carboxamides Step2->Library Screening Primary Biological Screening (Fungicidal & Herbicidal) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Step2 Design New Derivatives Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Agrochemical Candidate Lead_Opt->Candidate

References

Application Notes and Protocols: Derivatization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif found in numerous biologically active molecules, making it a valuable starting point for drug discovery and medicinal chemistry programs. These protocols outline common derivatization strategies, including modifications of the core heterocyclic structure and transformations of the C2-ester functional group.

Section 1: Synthesis of Substituted Pyrazolo[1,5-a]pyridine Analogs

The most direct method for obtaining derivatives is to synthesize the ring system with the desired substituents already in place. One common approach involves the reaction of a substituted 1H-pyrazole-5-carbaldehyde with a bromo-enoate in the presence of a base.

Protocol 1.1: Synthesis of Ethyl 6-methyl-2-(p-tolyl)pyrazolo[1,5-a]pyridine-5-carboxylate

This protocol describes a method for synthesizing a substituted pyrazolo[1,5-a]pyridine ring system.[1]

Materials:

  • 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde

  • Ethyl 4-bromo-3-methylbut-2-enoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottomed flask, add 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde (6.0 mmol), ethyl 4-bromo-3-methylbut-2-enoate (7.2 mmol), potassium carbonate (1.60 g, 12.5 mmol), and DMF (10 mL).[1]

  • Stir the mixture at room temperature for 8 hours.[1]

  • Filter the reaction mixture to remove solids.

  • Pour the filtrate into 100 mL of water and extract the aqueous phase three times with 30 mL portions of dichloromethane.[1]

  • Combine the organic extracts and wash twice with 50 mL of water.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[1]

  • Purify the crude product by column chromatography to yield the final product.[1]

Table 1: Example Synthesis of a Substituted Pyrazolo[1,5-a]pyridine Derivative
Starting Material 1Starting Material 2BaseSolventTime (h)Temp.Yield (%)Reference
3-(p-tolyl)-1H-pyrazole-5-carbaldehydeEthyl 4-bromo-3-methylbut-2-enoateK₂CO₃DMF8rt75[1]

Diagram 1: Workflow for Synthesis of Substituted Pyrazolo[1,5-a]pyridines

reagents Combine Reactants: - Pyrazole-carbaldehyde - Bromo-enoate - K2CO3 - DMF stir Stir at Room Temp (8 hours) reagents->stir Step 1 filter Filter Mixture stir->filter Step 2 extract Aqueous Workup & Extraction (CH2Cl2) filter->extract Step 3 dry Dry (MgSO4) & Concentrate extract->dry Step 4 purify Column Chromatography dry->purify Step 5 product Final Product purify->product Step 6 start Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate acid Pyrazolo[1,5-a]pyridine- 2-carboxylic Acid start->acid Hydrolysis (NaOH, H2O) alcohol (Pyrazolo[1,5-a]pyridin-2-yl)methanol start->alcohol Reduction (LiAlH4, THF) amide Pyrazolo[1,5-a]pyridine- 2-carboxamide Derivative acid->amide Amide Coupling (Amine, HATU, DIPEA) start Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate bromination C3-Bromination (NBS, CH2Cl2) start->bromination Step 1 bromo_product Ethyl 3-Bromopyrazolo[1,5-a]- pyridine-2-carboxylate bromination->bromo_product suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) bromo_product->suzuki Step 2 final_product Ethyl 3-Arylpyrazolo[1,5-a]- pyridine-2-carboxylate suzuki->final_product

References

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl pyrazolo[1,5-a]pyridine-2-carboxylate as a foundational building block for the synthesis of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of targeting a diverse range of protein kinases implicated in oncology and other diseases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common driver of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyridine core, an isostere of the purine ring in ATP, serves as an effective "hinge-binder" within the ATP-binding pocket of many kinases. This compound is a key starting material that allows for diverse functionalization, primarily at the 2-position, to generate libraries of potential kinase inhibitors. This document outlines synthetic strategies, presents key biological data, and provides detailed experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this versatile scaffold.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyridine and Related Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors bearing the pyrazolo[1,5-a]pyridine or the closely related and extensively studied pyrazolo[1,5-a]pyrimidine core. This data highlights the potential of this scaffold class against various kinase targets.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDScaffold TypeModificationIC50 (µM)Reference
Compound 4 Pyrazolopyridine2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24[1]
Compound 8 Pyrazolopyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65[1]
Compound 6t Pyrazolo[1,5-a]pyrimidine2-anilino, 7-aryl0.09[2]
Compound 6s Pyrazolo[1,5-a]pyrimidine2-anilino, 7-aryl0.23[2]

Table 2: Inhibitory Activity against Tropomyosin Receptor Kinase A (TrkA)

Compound IDScaffold TypeModificationIC50 (µM)Reference
Compound 6s Pyrazolo[1,5-a]pyrimidine2-anilino, 7-aryl0.45[2]
Compound 6t Pyrazolo[1,5-a]pyrimidine2-anilino, 7-aryl0.45[2]
Various Pyrazolo[1,5-a]pyrimidineMacrocyclic derivatives0.001 - 0.1[3]

Table 3: Inhibitory Activity against Phosphoinositide 3-Kinase δ (PI3Kδ)

Compound IDScaffold TypeModificationIC50 (nM)Reference
CPL302253 (54) Pyrazolo[1,5-a]pyrimidine5-(indol-4-yl)2.8[4]
Compound 13 Pyrazolo[1,5-a]pyrimidine5-(indol-4-yl)500[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic pyrazolo[1,5-a]pyridine-2-carboxamide inhibitor and for conducting in vitro kinase assays.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-2-carboxamide Kinase Inhibitor

This two-step protocol describes the hydrolysis of this compound to the corresponding carboxylic acid, followed by amide coupling with a representative amine.

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield pyrazolo[1,5-a]pyridine-2-carboxylic acid as a solid.

Step 2: Amide Bond Formation

  • Activation of Carboxylic Acid:

    • Dissolve pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Coupling:

    • Add the desired amine (e.g., a substituted aniline or benzylamine) (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-2-carboxamide.

Protocol 2: In Vitro Kinase Assay (General Protocol using ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase (e.g., CDK2, TrkA, PI3Kδ) using the luminescent ADP-Glo™ Kinase Assay. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer. For example, for CDK2 and TrkA, a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, and 50µM DTT can be used[2][6]. For PI3Kδ, a buffer of 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, and 0.025 mg/mL BSA is appropriate[4].

    • Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Enzyme Solution: Dilute the kinase to the desired concentration (e.g., 1-10 ng/µL) in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific kinase substrate and ATP at their final desired concentrations in kinase buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 1 µL of the diluted inhibitor solution or vehicle (DMSO control) to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes[2].

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[2].

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Visualizations

Signaling Pathway

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRKA) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellCycle CDK/Cyclin Complexes Akt->CellCycle Proliferation Cell Growth & Proliferation mTOR->Proliferation CellCycle->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->CellCycle

Caption: Simplified signaling pathway showing inhibition points for pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflow

Start Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate Hydrolysis Step 1: Ester Hydrolysis Start->Hydrolysis Acid Pyrazolo[1,5-a]pyridine -2-carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling Acid->Coupling Inhibitor Final Inhibitor (Library) Coupling->Inhibitor Assay In Vitro Kinase Assay Inhibitor->Assay SAR Data Analysis & SAR Assay->SAR

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

Scaffold Core Scaffold Pyrazolo[1,5-a]pyridine R1 Position 2 (from COOH) Amide Linker - Aromatic/Aliphatic amines - Vary sterics & electronics Scaffold->R1 R2 Other Positions (e.g., C5, C7) Substituents - H-bond donors/acceptors - Hydrophobic groups Scaffold->R2 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity Properties ADME Properties R1->Properties R2->Potency R2->Selectivity R2->Properties

Caption: Logical diagram illustrating the structure-activity relationship (SAR) exploration.

References

Application Notes and Protocols for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives are emerging as a versatile scaffold in the design of novel fluorescent probes. The fused heteroaromatic ring system of pyrazolo[1,5-a]pyridine provides a stable and tunable platform for developing fluorophores with desirable photophysical properties. These compounds have shown significant potential in various applications, including the detection of pH changes in cellular environments and the imaging of specific organelles. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of fluorescent probes.

The pyrazolo[1,5-a]pyridine core can be functionalized to create probes that respond to specific analytes or environmental changes through mechanisms such as Intramolecular Charge Transfer (ICT).[1] This makes them valuable tools for studying dynamic biological processes.

Application: pH-Sensitive Fluorescent Probe for Acidic Organelles

A prominent application of the pyrazolo[1,5-a]pyridine scaffold is in the development of pH-sensitive fluorescent probes. One such probe, 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid (PP-1), is synthesized from an ethyl ester precursor and exhibits a significant fluorescence enhancement in acidic environments, making it suitable for imaging acidic organelles like lysosomes.[1]

Signaling Pathway

The pH-sensing mechanism of the PP-1 probe is based on Intramolecular Charge Transfer (ICT). In a neutral or basic environment, the carboxylate group is deprotonated, leading to a low fluorescence state. Upon protonation in an acidic environment, the ICT process is altered, resulting in a dramatic increase in fluorescence intensity.

Signaling Pathway of PP-1 pH Probe Probe_low_pH PP-1 (Protonated) High Fluorescence Probe_high_pH PP-1 (Deprotonated) Low Fluorescence Probe_low_pH->Probe_high_pH - H+ Probe_high_pH->Probe_low_pH + H+ H_plus H+ OH_minus OH-

Caption: pH-dependent fluorescence switching of the PP-1 probe.

Data Presentation

The photophysical and sensing properties of the pH-sensitive probe PP-1, derived from its ethyl ester precursor, are summarized below.

PropertyValueReference
Probe Name PP-1 (Carboxylic acid derivative)[1]
Precursor Ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate[1]
Excitation Wavelength Not specified
Emission Wavelength 445 nm[1]
Quantum Yield (Φ) 0.64 (at pH 2.4)[1]
Stokes Shift Not specified
pKa 3.03[1]
Response Time < 10 seconds[1]
Cell Line for Imaging RAW 264.7 macrophages[1]
Target Analyte H+ (pH)[1]

Experimental Protocols

Synthesis of Fluorescent Probes

The synthesis of pyrazolo[1,5-a]pyridine-based fluorescent probes can be achieved through a tandem reaction, followed by hydrolysis if the carboxylic acid form is desired.

Workflow for PP-1 Probe Synthesis Start Starting Materials Tandem_Reaction Tandem Reaction Start->Tandem_Reaction Ester_Precursor Ethyl Ester Precursor Tandem_Reaction->Ester_Precursor Hydrolysis Hydrolysis Ester_Precursor->Hydrolysis Final_Probe PP-1 Probe (Carboxylic Acid) Hydrolysis->Final_Probe Purification Purification & Characterization Final_Probe->Purification

Caption: Synthesis workflow from starting materials to the final PP-1 probe.

This protocol is based on a general tandem reaction for the synthesis of pyrazolo[1,5-a]pyridines.

Materials:

  • Appropriate 1-amino-2-iminopyridine derivatives

  • Ethyl phenylpropiolate

  • Acetonitrile

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of the 1-amino-2-iminopyridine derivative and ethyl phenylpropiolate in acetonitrile (30 mL).

  • Heat the mixture at reflux for 3 hours or sonicate for 20 minutes at 85 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the product from a suitable solvent to obtain pure ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate.

Materials:

  • Ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate (0.27 g, 1 mmol)

  • Sodium hydroxide (NaOH) (0.08 g, 2 mmol)

  • Ethanol (10 mL)

  • Water (8 mL)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate and NaOH in a mixture of ethanol and water.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration.

  • Wash the solid with water and dry it in an oven to obtain the final probe, PP-1.

Protocol 3: Cell Imaging with the PP-1 Fluorescent Probe[1]

Materials:

  • RAW 264.7 cells

  • PP-1 probe stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium in a glass-bottom dish until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a final concentration of 10 µM PP-1 in the culture medium for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging: Image the cells using a confocal fluorescence microscope. The fluorescence intensity will be higher in acidic compartments.

  • pH Calibration (Optional): To quantify intracellular pH, a calibration curve can be generated by treating the cells with a buffer containing nigericin at different known pH values and measuring the corresponding fluorescence intensities.

Broader Applications and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is not limited to pH sensing. Its tunable electronic and photophysical properties make it a promising candidate for the development of fluorescent probes for other analytes and biological targets. For instance, derivatives have been explored for their potential in probing lipid droplets.[3] Future research may focus on:

  • Developing probes for specific ions and biomolecules: By incorporating specific recognition moieties, probes for detecting metal ions, reactive oxygen species, or specific enzymes can be designed.

  • Red-shifting emission wavelengths: Modifying the core structure to extend the π-conjugation can lead to probes with longer excitation and emission wavelengths, which are advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.

  • Two-photon microscopy applications: The development of pyrazolo[1,5-a]pyridine-based probes with high two-photon absorption cross-sections would enable high-resolution imaging deep within biological tissues.

References

Application Notes and Protocols: Biological Activity Screening of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological activity screening of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities. The following sections detail standardized protocols for key biological assays, present quantitative data from published studies on related pyrazolo[1,5-a]pyridine derivatives, and illustrate relevant experimental workflows and a representative signaling pathway.

Data Presentation: Summary of Biological Activities

The biological activities of various pyrazolo[1,5-a]pyridine derivatives are summarized below. It is important to note that the specific substitutions on the pyrazolo[1,5-a]pyridine core significantly influence the biological activity. The data presented here is for a range of derivatives and provides a basis for comparison for newly synthesized this compound analogs.

Antimicrobial and Antitubercular Activity

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against various bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 1: Antimicrobial and Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
3a S. aureus0.125Erythromycin> 1
3a E. faecalis0.125Erythromycin> 1
3a E. coli0.062Amikacin0.5
3a P. aeruginosa0.25Amikacin1
6 S. aureus0.187Erythromycin> 1
6 P. aeruginosa0.375Amikacin1
5k M. tuberculosis H37Rv0.069 (nM)Isoniazid36.5 (nM)
P25 M. tuberculosis H37Rv7.5 (µM)--

Data sourced from multiple studies on pyrazolo[1,5-a]pyrimidine derivatives.[1][2]

Cytotoxic Activity

The in vitro cytotoxicity of pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines is a crucial indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify this effect.

Table 2: Cytotoxic Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (nM)Reference CompoundIC50 (nM) of Reference
14 MCF-7 (Breast)45Sorafenib144
14 HCT-116 (Colon)6Sorafenib176
14 HepG-2 (Liver)48Sorafenib19
15 MCF-7 (Breast)46Sorafenib144
15 HCT-116 (Colon)7Sorafenib176
15 HepG-2 (Liver)48Sorafenib19

Note: The data is for pyrazolo[3,4-d]pyrimidine derivatives, a related but different scaffold.[3]

Enzyme Inhibitory Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as carbonic anhydrases and protein kinases, which are implicated in several diseases.

Table 3: Enzyme Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine and Pyrazolo[4,3-c]pyridine Derivatives

Compound IDTarget EnzymeIC50 / Ki
3a hCA-I92.34 nM (IC50)
3a hCA-II73.2 nM (IC50)
1f hCA I58.8 nM (Ki)
1f hCA II6.8 nM (Ki)
14 CDK2/cyclin A20.057 µM (IC50)
13 CDK2/cyclin A20.081 µM (IC50)

Data sourced from studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-c]pyridine derivatives.[2][3][4]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Ciprofloxacin, Erythromycin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Positive Control: Wells containing MHB, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing MHB and inoculum without any test compound.

    • Sterility Control: Wells containing only MHB.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to screen for inhibitors of carbonic anhydrase (CA) activity using a stopped-flow CO₂ hydrase assay.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • Test compounds

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of the CA isoenzymes in the buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them in the assay buffer.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • The two syringes of the stopped-flow instrument are filled with the buffer containing the enzyme and the pH indicator, and with the CO₂-saturated water, respectively.

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

  • Inhibition Measurement:

    • To measure inhibition, the enzyme is pre-incubated with the test compound for a specific period before mixing with the CO₂ solution.

    • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 or Ki value by plotting the inhibition data against the inhibitor concentration.[4][5]

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of Test Compound in 96-well plate start->prep_dilutions inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_results Visually inspect for turbidity or measure OD incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds treat_cells Treat cells with compounds seed_cells->treat_cells prep_compounds->treat_cells incubate_cells Incubate plate (48-72h) treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize formazan crystals (add DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end end calculate_ic50->end End Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation kinase3 Kinase C kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->kinase2 Inhibition

References

Application Notes and Protocols: The Role of Pyrazolo[3,4-c]pyridine Carboxylate in the Synthesis of Apixaban Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its widespread use in the prevention and treatment of thromboembolic disorders has rendered its synthetic routes a subject of significant interest in pharmaceutical research and development. A pivotal component in the efficient synthesis of Apixaban is the construction of the pyrazolopyridine core. While the topic of interest is the "Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate," a thorough review of published synthetic routes indicates that the key intermediate is, in fact, an isomer of this structure: ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . This document details the application and synthesis of this crucial pyrazolo[3,4-c]pyridine intermediate in the production of Apixaban.

Synthetic Pathway Overview

The synthesis of Apixaban is a multi-step process that culminates in the formation of the final active pharmaceutical ingredient. A common and efficient strategy involves the initial synthesis of a substituted pyrazolopyridine core, which is subsequently converted to Apixaban. The general workflow can be visualized as follows:

G A Starting Materials B Synthesis of Pyrazolo[3,4-c]pyridine Core (Ethyl Ester Intermediate) A->B Cyclocondensation C Hydrolysis of Ethyl Ester B->C Base Hydrolysis D Amidation C->D Activation & Ammonolysis E Apixaban D->E Final Product Formation

Caption: A simplified workflow for the synthesis of Apixaban, highlighting the key stages involving the pyrazolo[3,4-c]pyridine intermediate.

Key Intermediates and Reaction Data

The synthesis of Apixaban from its precursors involves several key reactions with varying conditions and yields. The following tables summarize the quantitative data for the critical steps in the synthesis of the pyrazolo[3,4-c]pyridine intermediate and its subsequent conversion to Apixaban.

Table 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Precursor 1Precursor 2BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateTriethylamineTolueneReflux2-382-90>99[1][2]

Table 2: Reduction of the Nitro Group

Starting MaterialReducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateIronAmmonium ChlorideMethanol/Water65-703Not specified[3]

Table 3: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Precursor 1Precursor 2Coupling MethodCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylatePiperidin-2-oneUllmann ReactionCopper Iodide (CuI)Potassium CarbonateNot specified13024Not specified[4]

Table 4: Conversion of Ethyl Ester Intermediate to Apixaban

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate1. KOH2. Ethyl Chloroformate3. Ammonia1. THF2. CH2Cl21. 502. 0-53. 0-51. 3-52. 3-53. Not specified9399.3[5]
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate5% NH3 in Ethylene GlycolEthylene Glycol1204Not specifiedNot specified[6]
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateFormamide, MeONaDMF/Methanol0-5 to RT3.571Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[1]
  • To a reaction flask, add Intermediate-B (25 g, 0.065 moles), toluene (250 ml), Intermediate-A (20.68 g, 0.08 moles), and triethylamine (TEA) (10 g, 0.099 moles).

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, distill off the toluene under reduced pressure to obtain a thick brown mass.

  • Add 400 ml of methanol and cool the mixture to 25-30°C.

  • Slowly add 6.0 g of concentrated sulfuric acid dropwise.

  • Stir the reaction mass at room temperature for 1.0-1.5 hours to allow for solid precipitation.

  • Filter the solid and wash with 25 ml of fresh methanol.

  • Dry the solid at 60-65°C to obtain the title compound.

Protocol 2: Hydrolysis of the Ethyl Ester Intermediate[5]
  • Add 4.88g (10mmol) of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and 50ml of THF to a reaction flask.

  • Add 0.56g (10mmol) of KOH to the mixture.

  • Heat the reaction to 50°C and maintain for 3-5 hours. Monitor the reaction by LCMS until the starting material is consumed.

  • Cool the reaction mixture to 0-5°C in an ice-water bath.

  • Slowly add 1mol/L HCl to adjust the pH to approximately 6, ensuring thorough stirring to precipitate the carboxylic acid product.

  • Filter the precipitate and dry it under vacuum at 50°C.

Protocol 3: Amidation to form Apixaban[5]
  • To a reaction flask, add the dried carboxylic acid product from Protocol 2, 50ml of CH2Cl2, and 1.29g (10mmol) of diisopropylethylamine.

  • Cool the mixture to 0-5°C.

  • Add 1.08g (10mmol) of ethyl chloroformate dropwise while maintaining the temperature at 0-5°C.

  • Allow the reaction to proceed for 3-5 hours to generate the mixed anhydride. Monitor by TLC.

  • While maintaining the temperature at 0-5°C, pass ammonia gas into the reaction flask until the reaction is complete as monitored by TLC.

  • Wash the organic layer with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate for 4 hours.

  • Filter and concentrate the filtrate in vacuo to obtain Apixaban as a solid.

Synthetic Pathway Diagram

G cluster_0 Synthesis of Pyrazolo[3,4-c]pyridine Core cluster_1 Functional Group Transformations cluster_2 Final Steps to Apixaban 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Intermediate_Ester Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one->Intermediate_Ester ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate->Intermediate_Ester Amino_Intermediate Amino Intermediate Intermediate_Ester->Amino_Intermediate Reduction Iodo_Intermediate Iodo Intermediate Amino_Intermediate->Iodo_Intermediate Sandmeyer Reaction (example) Final_Ester_Intermediate Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Iodo_Intermediate->Final_Ester_Intermediate Ullmann Coupling Carboxylic_Acid Carboxylic Acid Intermediate Final_Ester_Intermediate->Carboxylic_Acid Hydrolysis Apixaban Apixaban Carboxylic_Acid->Apixaban Amidation

References

Application Notes and Protocols for Cycloaddition Reactions Involving Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of cycloaddition reactions pertinent to the synthesis of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives. While the direct participation of this compound as a reactant in cycloaddition reactions is not widely reported in the scientific literature due to the aromatic and relatively stable nature of the pyrazolo[1,5-a]pyridine ring system, its synthesis heavily relies on cycloaddition strategies. These methods are crucial for accessing this important heterocyclic scaffold, which is a key building block in medicinal chemistry and drug discovery.

This document is organized into two main sections:

  • Section 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition Reactions. This section details the established and widely used 1,3-dipolar cycloaddition reactions for the construction of the pyrazolo[1,5-a]pyridine skeleton.

  • Section 2: Theoretical Potential for Cycloaddition Reactions of the Pyrazolo[1,5-a]pyridine Ring. This section explores the hypothetical involvement of the pyrazolo[1,5-a]pyridine ring in cycloaddition reactions based on fundamental principles of organic chemistry.

Section 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition Reactions

The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile, such as an alkyne or an alkene.[1] This approach offers a high degree of control over the substitution pattern of the resulting heterocyclic system.

Application Notes

The [3+2] cycloaddition strategy is a powerful tool for the synthesis of a diverse library of polysubstituted pyrazolo[1,5-a]pyridines.[2] The reaction proceeds by the in-situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The choice of the dipolarophile is critical in determining the substitution pattern at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine ring. For instance, the use of ethyl propiolate as a dipolarophile leads directly to the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.[3]

The reaction conditions can be optimized to achieve high yields and regioselectivity. Sonochemical methods have been shown to significantly accelerate the reaction and improve yields under catalyst-free conditions.[2] The versatility of this reaction allows for the introduction of a wide range of functional groups, making it highly valuable for the synthesis of compounds for high-throughput screening in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition reactions.

EntryN-Aminopyridinium PrecursorDipolarophileProductYield (%)Reference
11-amino-2(1H)-pyridin-2-imineDimethyl acetylenedicarboxylate7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester90[2]
21-amino-2(1H)-pyridin-2-imineDiethyl acetylenedicarboxylate7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid diethyl esterNot Specified[2]
3N-aminopyridinium saltDiethyl phenylethynylphosphonateDiethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate75[4]
4N-aminopyridinium saltTetraethyl ethynylbis(phosphonate)Tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate)95[4]
5Substituted N-aminopyridine sulfatesEthyl propiolateSubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylatesNot Specified[3]
Experimental Protocols

Protocol 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [2]

  • To a solution of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) in acetonitrile (15 mL), add the corresponding dialkyl acetylenedicarboxylate or ethyl propiolate (1 mmol).

  • Place the reaction mixture in an ultrasonic bath and irradiate at 85 °C for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[1,5-a]pyridine product.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-phosphonates [4][5]

  • Dissolve the N-aminopyridinium salt (1 mmol) in DMSO (5 mL).

  • Add K₂CO₃ (5 mmol) to the solution to generate the pyridinium-N-imine in situ.

  • Stir the resulting mixture for 5 minutes at room temperature.

  • Add the desired alkynylphosphonate (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-3-phosphonate.

Visualizations

Synthesis_of_Pyrazolo_1_5_a_pyridine_Core cluster_reactants Reactants cluster_process Process cluster_product Product N-Aminopyridinium_Ylide N-Aminopyridinium Ylide (1,3-Dipole) Cycloaddition [3+2] Cycloaddition N-Aminopyridinium_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloaddition Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo_Pyridine

Caption: Synthetic pathway for the pyrazolo[1,5-a]pyridine core.

Section 2: Theoretical Potential for Cycloaddition Reactions of the Pyrazolo[1,5-a]pyridine Ring

While the pyrazolo[1,5-a]pyridine system is aromatic and generally unreactive towards cycloaddition reactions that would disrupt this aromaticity, it is theoretically plausible for it to participate in such reactions under specific conditions, particularly in inverse-electron-demand Diels-Alder reactions.

Application Notes

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:

The pyridine ring within the pyrazolo[1,5-a]pyridine scaffold is electron-deficient. This characteristic suggests that it could potentially act as a diene in an inverse-electron-demand Diels-Alder (IEDDA) reaction.[6] In this type of reaction, an electron-rich dienophile would be required to react with the electron-deficient diene. The reaction would likely require high temperatures or the use of a Lewis acid catalyst to overcome the aromatic stabilization energy. The ethyl carboxylate group at the 2-position, being an electron-withdrawing group, would further decrease the electron density of the ring system, potentially influencing its reactivity in such a transformation. Successful execution of such a reaction would provide a novel route to complex, fused heterocyclic systems.

It is crucial to emphasize that the following proposed reaction is hypothetical and has not been reported in the reviewed literature. Experimental validation would be required.

Proposed Experimental Protocol (Hypothetical)

Protocol 3: Inverse-Electron-Demand Diels-Alder Reaction of this compound

  • In a sealed tube, dissolve this compound (1 mmol) in a high-boiling inert solvent (e.g., toluene or xylene).

  • Add an excess of an electron-rich dienophile (e.g., an enamine or a vinyl ether) (3-5 mmol).

  • (Optional) Add a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) (0.1-1 mmol) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-72 hours).

  • Monitor the reaction progress by TLC or GC-MS for the formation of a new product.

  • If a reaction occurs, cool the mixture to room temperature, and quench with a suitable reagent if a Lewis acid was used.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Attempt to purify and characterize the product(s) using column chromatography and spectroscopic methods (NMR, MS, IR).

Visualizations

IEDDA_Hypothetical cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolo_Pyridine_Ester This compound (Electron-Deficient Diene) IEDDA Inverse-Electron-Demand Diels-Alder Reaction Pyrazolo_Pyridine_Ester->IEDDA Dienophile Electron-Rich Dienophile (e.g., Enamine) Dienophile->IEDDA Fused_Heterocycle Novel Fused Heterocycle IEDDA->Fused_Heterocycle

Caption: Hypothetical IEDDA reaction of the title compound.

References

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its unique electronic properties and structural rigidity make it an attractive framework for the design of targeted therapeutics, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the functionalization of the pyrazolo[1,5-a]pyridine ring system, along with data on the biological activities of its derivatives.

Overview of Functionalization Strategies

The functionalization of the pyrazolo[1,5-a]pyridine core can be achieved through various modern synthetic methodologies. The primary positions for substitution are C3 and C7, with C2, C5, and C6 also being accessible through specific strategies. Key functionalization reactions include:

  • C-H Activation/Arylation: Direct arylation at the C3 and C7 positions is a powerful tool for introducing molecular diversity. Palladium-catalyzed reactions are commonly employed, with the regioselectivity often controlled by the choice of catalyst, ligands, and reaction conditions.[1]

  • Halogenation: The introduction of halogen atoms (Br, I, Cl) at specific positions, primarily C3, serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling.[2]

  • Metalation: Directed ortho-metalation using strong bases allows for the regioselective functionalization of various positions on the ring system that are otherwise difficult to access.[3][4][5]

  • Cycloaddition Reactions: The [3+2] cycloaddition of N-aminopyridines with alkynes or alkenes provides a direct route to the pyrazolo[1,5-a]pyridine core itself, often with a high degree of functionalization.[6]

Experimental Protocols

The following protocols are generalized procedures for key functionalization reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation at C7

This protocol describes a general procedure for the direct arylation of pyrazolo[1,5-a]pyridines at the C7 position with aryl chlorides.

Materials:

  • Pyrazolo[1,5-a]pyridine substrate

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • p-Xylene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the pyrazolo[1,5-a]pyridine substrate (0.2 mmol), aryl chloride (0.6 mmol, 3 equivalents), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PCy₃·HBF₄ (0.04 mmol, 20 mol%).

  • Add p-xylene (1 mL, 0.2 M) to the vessel.

  • Seal the vessel and heat the reaction mixture at 140-160 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C7-arylated pyrazolo[1,5-a]pyridine.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Regioselective C3-Bromination

This protocol outlines a method for the regioselective bromination of pyrazolo[1,5-a]pyrimidines at the C3 position using potassium bromide and a hypervalent iodine reagent.[2]

Materials:

  • Pyrazolo[1,5-a]pyrimidine substrate (e.g., 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine)

  • Potassium bromide (KBr)

  • Phenyliodine(III) diacetate (PIDA)

  • Water (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol) in water (3.0 mL).

  • Add potassium bromide (0.3 mmol, 1.5 equivalents) to the solution.

  • Add PIDA (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature (25–27 °C) for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-brominated product.[2]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Applications: Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] The versatility of the scaffold allows for fine-tuning of potency and selectivity against specific kinase targets.

Signaling Pathways

p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][7] Pyrazolo[1,5-a]pyridine-based compounds have been developed as inhibitors of p38 kinase.[7]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., ASK1, TAK1) receptor->map3k mkk3_6 MKK3/6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway Inhibition.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

EGFR_signaling_pathway egf EGF Ligand egfr EGFR egf->egfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->egfr

Caption: EGFR Signaling Pathway Inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative pyrazolo[1,5-a]pyridine derivatives against various protein kinases.

Table 1: Pyrazolo[1,5-a]pyrimidine Derivatives as p38 Kinase Inhibitors

Compound ID Substituents p38α IC₅₀ (nM) Reference
Example 1 R¹ = 4-fluorophenyl, R² = 4-pyridyl 10 [7]
Example 2 R¹ = 2,4-difluorophenyl, R² = 4-pyridyl 5 [7]

| Example 3 | R¹ = phenyl, R² = 2-amino-4-pyrimidinyl | 8 |[7] |

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as EGFR Inhibitors

Compound ID Substituents EGFR IC₅₀ (µM) Reference
Compound 4 R = Imidazole 0.054 [9]
Compound 15 R = Cyano 0.135 [9]

| Compound 16 | R = Imidazole derivative | 0.034 |[9] |

Table 3: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

Compound ID TrkA IC₅₀ (nM) TrkB IC₅₀ (nM) TrkC IC₅₀ (nM) Reference
Compound 28 0.17 0.07 0.07 [5]
Compound 32 1.9 3.1 2.3 [1]
Compound 34 1.8 4.1 2.3 [1]

| Compound 36 | 1.4 | 2.4 | 1.9 |[1] |

Table 4: Pyrazolo[1,5-a]pyrimidine Derivatives as Dual CDK2/TrkA Inhibitors

Compound ID CDK2 IC₅₀ (µM) TrkA IC₅₀ (µM) Reference
6s 0.45 0.23 [6]

| 6t | 0.09 | 0.45 |[6] |

General Experimental Workflow

The development of functionalized pyrazolo[1,5-a]pyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow synthesis Synthesis of Pyrazolo[1,5-a]pyridine Core functionalization Functionalization Reaction (e.g., C-H Arylation, Halogenation) synthesis->functionalization purification Purification (Column Chromatography, etc.) functionalization->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_assay In Vitro Kinase Assay (IC50 Determination) characterization->biological_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biological_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Application Notes and Protocols for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a scaffold in the development of novel anti-inflammatory drugs. The information is based on the known anti-inflammatory properties of the broader pyrazole and pyrazolo[1,5-a]pyridine class of compounds. Detailed protocols for evaluating the anti-inflammatory activity of this specific compound are also provided.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] While specific data on this compound is limited, the known mechanisms of action for related compounds suggest its potential as a valuable starting point for the development of new anti-inflammatory agents. This document outlines the potential mechanisms, and provides detailed protocols for screening and characterizing its anti-inflammatory effects.

Potential Mechanisms of Anti-Inflammatory Action

Based on studies of structurally related pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-a]pyrimidine derivatives, this compound may exert its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory response.

1. Inhibition of Pro-Inflammatory Enzymes:

Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. Specifically, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

2. Modulation of NF-κB Signaling Pathway:

The transcription factor NF-κB is a central regulator of inflammatory responses. The inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity is a common mechanism for anti-inflammatory compounds.[2][3] Pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit NF-κB activation in monocytic cells.[2][3]

3. Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK signaling pathways, including ERK2, p38α, and JNK, play a critical role in the production of pro-inflammatory cytokines. Some pyrazolo[1,5-a]quinazoline compounds have been identified as potential ligands for these MAPKs, with a particular affinity for JNK3.[2][4]

Quantitative Data from Related Compounds

To provide a reference for the potential potency of this compound, the following table summarizes the anti-inflammatory activity of various related pyrazolo derivatives.

Compound ClassTargetAssayIC50 ValueReference
Pyrazolo[5,1-b]quinazolineCOX-2In vitro enzyme assay47 nM[2]
Pyrazolo[5,1-b]quinazoline5-LOXIn vitro enzyme assay2.3 µM[2]
Pyrazolo[1,5-a]quinazolineNF-κBLPS-induced activity in THP-1Blue cells< 50 µM[2][3]
Pyrazoline derivativeLipoxygenaseIn vitro enzyme assay80 µM

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the anti-inflammatory properties of this compound.

Protocol 1: In Vitro NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on NF-κB activation in a human monocytic cell line.

Materials:

  • THP-1Blue™ NF-κB reporter cells

  • This compound

  • Lipopolysaccharide (LPS)

  • QUANTI-Blue™ Solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture THP-1Blue™ cells according to the supplier's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

  • Assay: a. Seed THP-1Blue™ cells into a 96-well plate. b. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[3] c. Stimulate the cells with 250 ng/mL of LPS for 24 hours to induce NF-κB activation.[3] d. After incubation, collect the cell supernatants.

  • Detection: a. Add QUANTI-Blue™ Solution to the supernatants in a new 96-well plate. b. Incubate at 37°C and monitor the color change. c. Measure the absorbance at 655 nm using a spectrophotometer.[3]

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.

Materials:

  • Wistar rats

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).

  • Compound Administration: Administer the test compound or controls intraperitoneally or orally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Pyrazolo[1,5-a]pyridine Target cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Compound Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate Compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Caption: Potential inhibition of the NF-κB signaling pathway.

cluster_0 Arachidonic Acid Metabolism cluster_1 Pyrazolo[1,5-a]pyridine Target AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Compound Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate Compound->COX Inhibits Compound->LOX Inhibits

Caption: Inhibition of COX and LOX pathways.

Experimental Workflow

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation start Start: Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate nfkb_assay NF-κB Reporter Assay (Protocol 1) start->nfkb_assay cox_lox_assay COX/LOX Enzyme Assays start->cox_lox_assay data_analysis_vitro Data Analysis (IC50) nfkb_assay->data_analysis_vitro cox_lox_assay->data_analysis_vitro paw_edema Carrageenan-Induced Paw Edema (Protocol 2) data_analysis_vitro->paw_edema If active data_analysis_vivo Data Analysis (% Inhibition) paw_edema->data_analysis_vivo lead_optimization Lead Optimization data_analysis_vivo->lead_optimization

Caption: Workflow for anti-inflammatory screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate for improved yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure that the starting materials, such as the corresponding N-aminopyridinium ylide and ethyl propiolate or other suitable alkynes, are of high purity. Impurities can interfere with the reaction. Consider recrystallization or column chromatography to purify the reactants if necessary.

    • Reaction Conditions: The reaction is highly sensitive to conditions.

      • Temperature: Suboptimal temperatures can lead to incomplete reactions or the degradation of products. The ideal temperature will vary depending on the specific synthetic route. It is crucial to monitor the reaction temperature closely and optimize it. Some methods proceed at room temperature, while others may require heating.

      • Reaction Time: Insufficient reaction time can result in an incomplete reaction, while prolonged times may lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Common solvents for this type of synthesis include N,N-dimethylformamide (DMF) and acetonitrile. Ensure the solvent is dry and of an appropriate grade.

    • Atmosphere: Some reactions in this synthesis family are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Issue 2: Formation of Side Products or Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of side products is a frequent issue. Here are some common causes and solutions:

    • Side Reactions: Polymerization of the alkyne starting material can be a significant side reaction. Using a slow addition of the alkyne to the reaction mixture can help to minimize this. The formation of regioisomers is also a possibility depending on the substitution pattern of the pyridine ring.

    • Purification: A robust purification strategy is essential.

      • Work-up Procedure: A proper aqueous work-up is necessary to remove inorganic salts and other water-soluble impurities.

      • Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Issue 3: Difficulty in Product Isolation

  • Question: I am having trouble isolating the product from the reaction mixture. What techniques can I use?

  • Answer: Product isolation can be challenging, especially if the product is an oil or has similar polarity to the impurities.

    • Extraction: Ensure the correct solvent and pH are used during aqueous extraction to effectively separate the product from the impurities.

    • Precipitation: In some cases, the product can be precipitated by adding a non-solvent to the reaction mixture or the crude product solution. For instance, adding water to a reaction in an organic solvent can sometimes induce precipitation of the product.

    • Controlled Evaporation: Careful removal of the solvent under reduced pressure is crucial. Overheating can lead to product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne like ethyl propiolate. Variations of this method involve different ways of generating the N-aminopyridinium ylide in situ. Another approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, although this may lead to different substitution patterns.

Q2: How can I improve the regioselectivity of the cycloaddition reaction?

A2: The regioselectivity is often influenced by the substituents on the pyridine ring of the N-aminopyridinium ylide. Electron-donating or withdrawing groups can direct the cycloaddition to favor one regioisomer over another. The choice of catalyst and solvent can also play a role in some cases. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.

Q3: Are there any catalyst-free methods available?

A3: Yes, some methods for the synthesis of pyrazolo[1,5-a]pyridines can be performed under catalyst-free conditions, often relying on thermal or sonochemical activation to drive the reaction. These methods can be advantageous as they simplify the purification process by eliminating the need to remove a catalyst.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for Pyrazolo[1,5-a]pyridine Derivatives

MethodStarting MaterialsCatalyst/ConditionsSolventYield (%)Reference
Improved 1,3-Dipolar CycloadditionN-aminopyridine sulfates, Ethyl propiolateK₂CO₃, 80 °CWater/DMF88-93[1]
Sonochemical Synthesis2-Imino-1H-pyridin-1-amines, Alkyne derivativesNone, Sonication (85 °C, 110 W)Acetonitrileup to 94[2]
Cross-dehydrogenative CouplingN-amino-2-iminopyridines, Ethyl acetoacetateAcetic acid, O₂Ethanolup to 95[3]
Patent Method (related structure)3,3-diethoxypropionate, Formate, 3-methyl-5-aminopyrazoleBase, then AcidToluene74[4]

Experimental Protocols

Protocol 1: Improved 1,3-Dipolar Cycloaddition Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives [1]

  • Preparation of N-aminopyridine sulfate: Substituted pyridines are reacted with hydroxylamine-O-sulfonic acid.

  • Cycloaddition Reaction:

    • The N-aminopyridine sulfate is dissolved in water.

    • Ethyl propiolate is dissolved in N,N-dimethylformamide (DMF).

    • The two solutions are mixed, and potassium carbonate (K₂CO₃) is added as a base.

    • The reaction mixture is heated at 80 °C and monitored by TLC.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled and the product is extracted with an organic solvent.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives [2]

  • Reaction Setup:

    • A mixture of the 2-imino-1H-pyridin-1-amine and the alkyne derivative is prepared in acetonitrile.

  • Sonication:

    • The reaction mixture is subjected to ultrasonic irradiation at a controlled temperature (e.g., 85 °C) and power (e.g., 110 W).

    • The reaction is monitored by TLC for completion.

  • Isolation:

    • Upon completion, the solvent is evaporated.

    • The residue is then purified, typically by recrystallization from a suitable solvent like acetonitrile.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_materials N-aminopyridinium Ylide Precursor + Ethyl Propiolate reaction [3+2] Cycloaddition start_materials->reaction Solvent, Base/Heat workup Aqueous Extraction reaction->workup purification Column Chromatography & Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions (Temp, Time) start->conditions solvent Verify Solvent Quality (Dryness) start->solvent atmosphere Consider Inert Atmosphere start->atmosphere purify_reagents Purify Reagents purity->purify_reagents monitor_reaction Monitor by TLC/LC-MS conditions->monitor_reaction dry_solvent Use Dry Solvent solvent->dry_solvent inert_setup Use N2/Ar Setup atmosphere->inert_setup

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The synthesis of pyrazolo[1,5-a]pyridines can sometimes yield isomeric products depending on the reaction conditions. It is also possible to have residual solvents from the reaction or initial work-up.

Q3: How can I quickly assess the purity of my sample?

Thin-layer chromatography (TLC) is a rapid and effective method to assess the purity of your this compound. By comparing the crude material to a purified standard (if available) and observing the number of spots, you can get a good indication of the purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

  • Solution 1: Modify the Mobile Phase. For basic compounds like pyridines, adding a small amount of a basic modifier to the eluent can improve elution by neutralizing acidic sites on the silica gel.

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel.

Issue: The separation between my desired product and an impurity is poor.

Poor separation can be addressed by optimizing the column chromatography conditions.

  • Solution 1: Optimize the Eluent System. A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. For pyrazolopyridine derivatives, mixtures of hexanes and ethyl acetate are a good starting point.

  • Solution 2: Use Gradient Elution. A gradient of increasing polarity can help to separate compounds with close Rf values.

  • Solution 3: Dry Loading. If the compound has poor solubility in the initial eluent, dry loading onto silica gel can improve the resolution of the separation.

Issue: The product is eluting with a trailing (tailing) peak.

Peak tailing can be caused by several factors, including interactions with the stationary phase or column overloading.

  • Solution 1: Add a Modifier. As mentioned, adding a small amount of triethylamine or pyridine to the eluent can mitigate interactions with acidic silica.

  • Solution 2: Reduce the Sample Load. Overloading the column can lead to band broadening and tailing. Try loading a smaller amount of the crude material.

Troubleshooting Logic for Column Chromatography

Column Chromatography Troubleshooting start Problem Encountered no_elution Compound not eluting? start->no_elution poor_separation Poor separation? start->poor_separation tailing Peak tailing? start->tailing modify_eluent_base Add triethylamine/pyridine to eluent no_elution->modify_eluent_base Yes optimize_eluent Optimize solvent ratio (e.g., Hexane:EtOAc) poor_separation->optimize_eluent Yes add_modifier Add triethylamine/pyridine to eluent tailing->add_modifier Yes change_stationary_phase Switch to alumina or reverse-phase silica modify_eluent_base->change_stationary_phase Still no elution gradient_elution Use a solvent gradient optimize_eluent->gradient_elution Still poor separation dry_loading Dry load sample onto silica gradient_elution->dry_loading Solubility issues reduce_load Reduce sample amount on column add_modifier->reduce_load Still tailing

Caption: A flowchart to diagnose and resolve common column chromatography issues.

Recrystallization Troubleshooting

Issue: The compound does not dissolve in the chosen solvent, even at boiling.

The solvent is not suitable for recrystallization as it does not dissolve the compound at high temperatures.

  • Solution: Choose a more polar solvent in which the compound has better solubility at elevated temperatures. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For an ester like this compound, solvents like ethyl acetate or acetone could be effective.

Issue: The compound dissolves in the solvent at room temperature.

The chosen solvent is too good a solvent for recrystallization.

  • Solution: Select a less polar solvent. Alternatively, a two-solvent system can be employed. Dissolve the compound in a solvent in which it is readily soluble (at room temperature) and then add a second, miscible "anti-solvent" in which the compound is insoluble, until the solution becomes cloudy.

Issue: No crystals form upon cooling.

This can happen if the solution is not saturated or if there are nucleation inhibitors present.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

  • Solution 2: Seeding. Add a small crystal of the pure compound to the solution to initiate crystal growth.

  • Solution 3: Concentrate the Solution. If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the compound.

Issue: The compound "oils out" instead of crystallizing.

Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

  • Solution 1: Slower Cooling. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Solution 2: Use a Lower-Boiling Solvent. Choose a recrystallization solvent with a lower boiling point.

  • Solution 3: Add More Solvent. Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Troubleshooting Logic for Recrystallization

Recrystallization Troubleshooting start Problem Encountered no_dissolve Compound won't dissolve? start->no_dissolve dissolve_rt Dissolves at room temp? start->dissolve_rt no_crystals No crystals on cooling? start->no_crystals oiling_out Compound oils out? start->oiling_out more_polar_solvent Choose a more polar solvent no_dissolve->more_polar_solvent Yes less_polar_solvent Choose a less polar solvent dissolve_rt->less_polar_solvent Yes induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization Yes slow_cooling Cool solution more slowly oiling_out->slow_cooling Yes two_solvent_system Use a two-solvent system less_polar_solvent->two_solvent_system Or concentrate_solution Evaporate some solvent induce_crystallization->concentrate_solution Still no crystals change_solvent Use a lower boiling solvent slow_cooling->change_solvent Still oils out

Caption: A decision tree for resolving common recrystallization problems.

Experimental Protocols

The following are suggested protocols based on methods used for structurally similar compounds. Optimization may be required for your specific sample.

Protocol 1: Column Chromatography

This protocol is adapted from the purification of a related methyl-substituted pyrazolopyridine derivative.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Triethylamine (optional, 0.1-1% v/v)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Load the Sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Increase Polarity (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Petroleum Ether : Ethyl Acetate
Initial Eluent Ratio 95 : 5 (v/v)
Modifier (optional) 0.1% Triethylamine
Protocol 2: Recrystallization

This protocol is based on general principles and a procedure used for a pyrazolo[1,5-a]pyrimidine derivative.[1]

Materials:

  • Crude this compound

  • Isopropanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Isopropanol has been shown to be effective for a similar heterocyclic system.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Solvent SystemSuitability
Isopropanol Reported to be effective for similar pyrazolo-pyrimidine systems.[1]
Ethanol A common solvent for recrystallizing moderately polar organic compounds.
Ethyl Acetate/Hexane A two-solvent system that can be effective for compounds with intermediate polarity.

References

Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. Our goal is to help you identify and mitigate common byproducts, optimize reaction conditions, and achieve higher yields of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: Based on literature reports for the synthesis of related pyrazolo[1,5-a]pyridine derivatives, the formation of several types of byproducts can be anticipated. These primarily arise from alternative reaction pathways and the reactivity of the starting materials. The most common classes of byproducts include:

  • Regioisomers: In reactions involving unsymmetrical reagents, the formation of constitutional isomers is a common issue. For instance, in the 1,3-dipolar cycloaddition of a pyridinium ylide with ethyl propiolate, the formation of two different regioisomers has been observed.

  • Alternative Cyclization Products: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of different heterocyclic cores. For example, in some syntheses of pyrazolo[1,5-a]pyridines, the formation of[1][2][3]triazolo[1,5-a]pyridine derivatives has been reported as an undesired byproduct.

  • N-Aryl Derivatives: In certain synthetic routes, particularly those involving substituted pyridines, the formation of N-aryl byproducts has been identified.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials and stable intermediates in the final product mixture.

Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. How can I identify it?

A2: The first step in identifying an unknown impurity is to isolate it from the reaction mixture, typically using column chromatography or preparative TLC. Once a pure sample of the byproduct is obtained, a combination of spectroscopic techniques can be used for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons in the molecule, which is crucial for determining the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

In some cases, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure if a suitable crystal of the byproduct can be grown.

Q3: How can I minimize the formation of regioisomeric byproducts?

A3: The formation of regioisomers is often influenced by both steric and electronic factors. To minimize their formation, consider the following strategies:

  • Choice of Reagents: The electronic properties of the substituents on both the pyridine precursor and the alkyne can influence the regioselectivity of the cycloaddition. The use of reagents with strong directing groups can favor the formation of one regioisomer over the other.

  • Reaction Conditions: Solvent polarity and the choice of base can play a crucial role in controlling regioselectivity. It is advisable to screen different solvents and bases to find the optimal conditions for your specific reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity of the desired reaction pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient base or solvent. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Screen different temperatures to find the ideal balance between reaction rate and byproduct formation. - Experiment with different bases (e.g., K₂CO₃, Et₃N, DBU) and solvents (e.g., DMF, acetonitrile, toluene). - Optimize the stoichiometry of the reagents.
Formation of a[1][2][3]triazolo[1,5-a]pyridine Byproduct - Alternative cyclization pathway of an intermediate.- Modify the reaction conditions to favor the desired [3+2] cycloaddition pathway. This may involve changing the solvent, temperature, or catalyst.
Presence of Multiple Unidentified Spots on TLC - Complex reaction mixture due to side reactions. - Decomposition of starting materials or product.- Ensure the purity of starting materials. - Lower the reaction temperature to minimize decomposition. - Use milder reaction conditions if possible. - Employ a more efficient purification method, such as flash column chromatography with a carefully selected eluent system.
Difficulty in Removing a Persistent Impurity - Co-elution with the desired product during chromatography. - Similar solubility properties.- Try a different stationary phase or eluent system for column chromatography. - Recrystallization from a suitable solvent system may help to remove the impurity. - Consider derivatizing the impurity to alter its chromatographic behavior.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for a common synthetic route. Optimization may be required for specific substrates and scales.

Reaction: 1,3-Dipolar cycloaddition of a pyridinium ylide with ethyl propiolate.

Materials:

  • Substituted aminopyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent

  • Ethyl propiolate

  • Base (e.g., Potassium Carbonate)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Formation of the Pyridinium Ylide Precursor: To a solution of the substituted aminopyridine in a suitable anhydrous solvent, add the aminating agent (e.g., MSH) portion-wise at room temperature. Stir the mixture for the time indicated by TLC or until the starting material is consumed.

  • In situ Generation of the Pyridinium Ylide and Cycloaddition: To the reaction mixture containing the pyridinium salt, add the base (e.g., potassium carbonate) and ethyl propiolate.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Byproduct Formation and Mitigation Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation during the synthesis of this compound.

Byproduct_Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction (TLC/LC-MS) start->reaction_monitoring product_analysis Analyze Crude Product (NMR, MS) reaction_monitoring->product_analysis byproduct_detected Byproduct(s) Detected? product_analysis->byproduct_detected isolate_byproduct Isolate Byproduct(s) (Column Chromatography) byproduct_detected->isolate_byproduct Yes pure_product Pure Product Obtained byproduct_detected->pure_product No characterize_byproduct Characterize Byproduct(s) (NMR, MS, IR) isolate_byproduct->characterize_byproduct identify_byproduct Identify Byproduct Structure characterize_byproduct->identify_byproduct propose_mechanism Propose Formation Mechanism identify_byproduct->propose_mechanism optimize_conditions Optimize Reaction Conditions propose_mechanism->optimize_conditions modify_reagents Modify Reagents/Starting Materials propose_mechanism->modify_reagents re_run_synthesis Re-run Synthesis optimize_conditions->re_run_synthesis modify_reagents->re_run_synthesis re_run_synthesis->reaction_monitoring end End pure_product->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Overcoming challenges in the synthesis of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I'm experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this foundational reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can lead to side reactions.[1] The reactivity of the β-dicarbonyl compound is also a critical factor; less reactive substrates may require more forcing conditions.[2]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1] If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases.[1][2] Ensure the catalyst concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid unwanted side reactions.[1] In some cases, a catalyst may not be necessary at all, particularly with microwave-assisted synthesis.[3]

    • Temperature and Time: These reactions frequently require elevated temperatures, often at reflux.[1] If you observe a low yield, incrementally increase the reaction temperature or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid degradation.

  • Atmosphere: For certain synthetic routes, such as oxidative cross-dehydrogenative coupling reactions, an oxygen atmosphere is crucial for driving the reaction to completion. A reaction performed under an inert atmosphere like argon can see a significant drop in yield.[4]

  • Alternative Methodologies:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][5] It often leads to cleaner reactions with fewer byproducts.[1]

    • Sonication: Sonochemical methods have also been shown to be highly efficient, providing excellent yields in shorter reaction times under catalyst-free conditions.[6]

Issue 2: Poor Regioselectivity

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge, especially with unsymmetrical β-dicarbonyl compounds. Here are some strategies to consider:

  • Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound play a significant role in directing the regiochemical outcome. The initial nucleophilic attack of the 5-aminopyrazole typically occurs at the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration determine the final substitution pattern.[2]

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is advisable to screen different conditions to find the optimal combination for your specific substrates.

  • Microwave-Assisted Synthesis: This technique has been reported to enhance the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, often yielding a single, pure product.[1]

  • [3+2] Cycloaddition Reactions: The cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is another major synthetic route that can offer better control over regioselectivity compared to condensation reactions.[4][7]

Issue 3: Difficulty in Product Purification

Q3: I'm struggling to purify the crude product from my reaction. What purification strategies can I use?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

  • Reaction Monitoring: Use TLC to monitor the reaction's progress. Quenching the reaction at the optimal time, before significant byproduct formation occurs, can simplify the purification process considerably.[1]

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method that can sometimes be superior to chromatography.[1]

  • Column Chromatography: If column chromatography is necessary, experiment with various solvent systems to achieve optimal separation. A gradient elution may be more effective than an isocratic one for resolving closely related compounds.

  • Alternative Synthetic Routes: Employing one-pot or microwave-assisted syntheses can often result in cleaner reaction profiles, thereby simplifying the subsequent purification steps.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyridines?

A4: Several robust and scalable methods are widely used:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently utilized strategy. The reaction is typically performed under acidic or basic conditions at elevated temperatures.[2]

  • [3+2] Cycloaddition of N-iminopyridinium ylides: This method involves the reaction of N-iminopyridinium ylides with dipolarophiles like alkynes or alkenes and is a very common and popular route.[6]

  • Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds (like malononitrile) offer an efficient approach to constructing the pyrazolo[1,5-a]pyrimidine core.[2]

Q5: Are there any "green" or more environmentally friendly synthetic approaches?

A5: Yes, there is a growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis under solvent-free conditions is a notable example, often providing high yields in very short reaction times.[3] Sonochemical methods also offer a catalyst-free and efficient alternative.[6]

Q6: Can I use α,β-unsaturated ketones as starting materials?

A6: Yes, the condensation of 5-aminopyrazoles with α,β-unsaturated ketones, such as chalcones, is a viable method for synthesizing pyrazolo[1,5-a]pyrimidines. These reactions are often carried out in the presence of a base like potassium hydroxide or piperidine.[5]

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines

Synthetic MethodStarting MaterialsTypical ConditionsYield RangeReference
Condensation5-Aminopyrazole, Diethyl malonateSodium ethanolate, Reflux84-89%[8]
Condensation5-Aminopyrazole, 1,3-DiketonesSulfuric acidHigh[2]
Cross-dehydrogenative CouplingN-amino-2-iminopyridine, Ethyl acetoacetateAcetic acid, O₂ atmosphere, 130°C, 18h~94%[4]
[3+2] Cycloaddition (Sonication)1-amino-2-iminopyridine, Acetylene derivativesAcetonitrile, 85°C, 20 min89-90%[6]
[3+2] Cycloaddition (Conventional)1-amino-2-iminopyridine, Acetylene derivativesAcetonitrile, Reflux, 3hGood to Excellent[6]
Microwave-Assisted Synthesis5-Aminopyrazole, β-enaminonesSolvent-free, 180°C, 2 min88-97%[3]
Three-Component Reaction5-Aminopyrazole, Chalcones, KOHDMFGood to Excellent[5]

Experimental Protocols

Protocol 1: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling [4][9]

  • Combine 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents).

  • Stir the solution under an O₂ atmosphere (1 atm) at 130°C for 18 hours.

  • After cooling, the product can be isolated and purified, typically by recrystallization from ethanol.

Protocol 2: Catalyst-Free Sonochemical [3+2] Cycloaddition [6]

  • Mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid product, wash with ethanol, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity increase_temp Increase Temperature / Time optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent change_catalyst Change Catalyst / Atmosphere optimize_conditions->change_catalyst monitor_tlc Monitor by TLC increase_temp->monitor_tlc change_solvent->monitor_tlc change_catalyst->monitor_tlc yield_improved Yield Improved? monitor_tlc->yield_improved consider_alt Consider Alternative Methods yield_improved->consider_alt No end Problem Solved yield_improved->end Yes microwave Microwave Synthesis consider_alt->microwave sonication Sonochemical Synthesis consider_alt->sonication microwave->end sonication->end

Caption: Troubleshooting workflow for low reaction yield.

PI3K_Pathway PI3K Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Cell_Response Cellular Responses (Proliferation, Survival, Growth) Akt->Cell_Response Promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibition

References

Technical Support Center: Stability of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. The information is designed to address common challenges encountered during experimental stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

The stability of these derivatives is primarily influenced by pH, temperature, and light exposure. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation rates, while exposure to UV or visible light may induce photolytic degradation.

Q2: What is the most common degradation pathway for these compounds?

The principal degradation route is expected to be the hydrolysis of the ethyl carboxylate group, yielding the corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid. This reaction is often catalyzed by acid or base.

Q3: What analytical techniques are most suitable for monitoring the stability of these derivatives?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[1] It allows for the separation, identification, and quantification of the parent compound and its degradation products.[1] Other useful spectroscopic methods include UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradants.[1]

Q4: How should I design a stress testing study for my this compound derivative?

Stress testing involves subjecting the compound to exaggerated storage conditions to predict its long-term stability. A typical stress testing protocol would include exposure to:

  • Acidic and basic conditions: e.g., 0.1 M HCl and 0.1 M NaOH at a controlled temperature.

  • Oxidative conditions: e.g., 3% hydrogen peroxide solution.

  • Elevated temperature: e.g., 60-80°C.

  • Photostability: exposure to a controlled light source (e.g., xenon or metal halide lamp).

Troubleshooting Guide

Q5: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

Rapid degradation in aqueous solutions is likely due to hydrolysis of the ethyl ester. The rate of hydrolysis is highly dependent on the pH of the buffer. Consider the following:

  • pH: Pyrazolo[1,5-a]pyridine derivatives can be less stable in acidic or alkaline conditions. It is advisable to determine the pH-rate profile to identify the pH of maximum stability.

  • Temperature: Ensure your solutions are stored at an appropriate temperature, as elevated temperatures will accelerate hydrolysis.

  • Buffer Composition: Certain buffer components can catalyze hydrolysis. It is recommended to use standard buffer systems.[2]

Q6: My HPLC analysis shows multiple unexpected peaks in my stability samples. How can I identify them?

The appearance of new peaks in your chromatogram indicates the formation of degradation products. To identify these, you can employ techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weight of the degradation products, aiding in their identification.

  • Forced Degradation Studies: By comparing the retention times of peaks from samples subjected to specific stress conditions (acid, base, oxidation, etc.), you can infer the nature of the unknown peaks.

Q7: The half-life of my compound is significantly shorter than expected based on similar structures. What should I investigate?

Discrepancies in degradation rates can be influenced by several factors:

  • Temperature Control: Ensure precise and consistent temperature control throughout your experiment, as degradation is temperature-dependent.[2]

  • Microbial Contamination: If not working under sterile conditions, microbial growth in your solutions can lead to enzymatic degradation of the compound.[2]

  • Purity of the Compound: Impurities in your initial sample could catalyze degradation or interfere with the analytical method.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolytic Stability of a Pyrazole-containing Compound (Pyrazosulfuron-ethyl) *

pHHalf-life (t₁/₂) in daysRelative Stability
42.6Least Stable
719.4Most Stable
9(Data not specified, but less stable than pH 7)Moderately Stable

*This table is based on data for Pyrazosulfuron-ethyl and is intended to illustrate the potential effect of pH on the stability of related pyrazole derivatives.[2] Actual values for this compound derivatives must be determined experimentally.

Experimental Protocols & Visualizations

Detailed Methodology for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a specified time. Neutralize the sample before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide. Keep the sample at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), by a validated HPLC method.

Experimental_Workflow_for_Stability_Testing start Start: Prepare Stock Solution of Derivative stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Identify Degradants, Quantify Loss) hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway parent This compound degradant Pyrazolo[1,5-a]pyridine-2-carboxylic Acid parent->degradant Hydrolysis (H₂O, H⁺/OH⁻) ethanol Ethanol parent->ethanol Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary degradation pathway via ester hydrolysis.

References

Technical Support Center: Scalable Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine scaffold include the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes, and intramolecular cyclization of ethynylpyridines.[1] One highly efficient, catalyst-free method involves a [3+2] cycloaddition of alkynes with 2-imino-1H-pyridin-1-amines.[1]

Q2: What are the key advantages of a one-pot sonochemical synthesis approach?

A2: The one-pot sonochemical synthesis strategy offers high efficiency and convenience for producing polysubstituted pyrazolo[1,5-a]pyridines. It operates under catalyst-free conditions and often results in very good to excellent yields.[1]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reactions involving organic solvents should be performed in a well-ventilated fume hood. Specific reagents may have individual hazards; always consult the Safety Data Sheet (SDS) before use.

Q4: How can the final product, this compound, be purified?

A4: The crude product can typically be purified by column chromatography.[2] The choice of eluent will depend on the specific impurities present. Recrystallization from a suitable solvent system is also a common purification technique.

Q5: What analytical techniques are used to confirm the structure of the synthesized compound?

A5: The structure of pyrazolo[1,5-a]pyridine derivatives is typically confirmed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.[1][3] For unambiguous structure determination, single-crystal X-ray crystallography can be employed.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient catalyst (if applicable).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some cycloadditions may require elevated temperatures. - Ensure starting materials are pure and dry. - If using a catalyst, screen different catalysts or check the activity of the current one.
Formation of Multiple Products/Side Reactions - Lack of regioselectivity in the cycloaddition step. - Competing reaction pathways. - Presence of impurities in starting materials.- Modify the substituents on the reactants to enhance regioselectivity. - Adjust reaction conditions (solvent, temperature, catalyst) to favor the desired pathway. - Purify starting materials before use.
Difficulty in Product Isolation - Product is highly soluble in the work-up solvent. - Formation of an emulsion during extraction. - Product co-elutes with impurities during chromatography.- Use a different solvent for extraction or employ back-extraction techniques. - To break emulsions, try adding brine or filtering through celite. - Optimize the mobile phase for column chromatography; consider using a different stationary phase.
Inconsistent Results on Scale-up - Inefficient heat transfer in larger reaction vessels. - Poor mixing in larger volumes. - Exothermic reaction becoming difficult to control.- Use a jacketed reactor for better temperature control. - Employ mechanical stirring for efficient mixing. - Add reagents portion-wise to manage any exotherms.

Experimental Protocol: Scalable Synthesis via [3+2] Cycloaddition

This protocol is based on the general principles of [3+2] cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridines.

Materials:

  • N-aminopyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-aminopyridinium iodide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Reaction Conditions Summary:

ParameterValue
Reactants N-aminopyridinium iodide, Ethyl propiolate
Base Potassium Carbonate
Solvent DMF
Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-aminopyridinium iodide in DMF add_base Add K2CO3 start->add_base add_alkyne Add Ethyl Propiolate add_base->add_alkyne heat Heat to 80°C and Stir (4-6h) add_alkyne->heat quench Quench with Water heat->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end_product Pure this compound chromatography->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Yield Observed check_completion Is the reaction complete (by TLC/LC-MS)? start->check_completion check_temp Was the reaction temperature optimal? check_completion->check_temp Yes solution_time Increase reaction time or re-run check_completion->solution_time No check_sm Are starting materials pure and dry? check_temp->check_sm Yes solution_temp Optimize reaction temperature check_temp->solution_temp No solution_sm Purify starting materials before use check_sm->solution_sm No end Problem Resolved check_sm->end Yes solution_time->end solution_temp->end solution_sm->end

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis and Purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors:

  • Purity of Starting Materials: Ensure that the N-aminopyridine and ethyl propiolate starting materials are of high purity. Impurities can interfere with the reaction. Consider purifying the starting materials if their purity is questionable.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Suboptimal conditions can lead to incomplete reactions or the formation of side products. It is crucial to carefully control the reaction temperature and monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Quality: The solvent used should be dry and of an appropriate grade. The presence of water or other impurities in the solvent can negatively impact the reaction.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used as specified in the reaction protocol.

Q2: My final product is a mixture of isomers. How can I avoid this and how do I separate them?

A2: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines when using unsymmetrical alkynes like ethyl propiolate.[1][2]

  • Controlling Regioselectivity: The choice of catalyst and reaction conditions can influence the regioselectivity of the 1,3-dipolar cycloaddition.[1][2] Reviewing literature for similar syntheses can provide insights into conditions that favor the formation of the desired isomer.

  • Separation of Isomers: If a mixture of regioisomers is formed, they can often be separated by column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is typically effective. Careful optimization of the solvent gradient is key to achieving good separation.

Q3: I am observing several unexpected spots on my TLC plate after the reaction. What are these impurities?

A3: Besides the desired product and potential regioisomers, other common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of N-aminopyridine and ethyl propiolate in the crude product.

  • Dimerization Products: N-aminopyridinium ylides, which are intermediates in this reaction, can potentially undergo dimerization.[3]

  • Side Products from Degradation: Depending on the reaction conditions, starting materials or the product might degrade, leading to various byproducts.

Q4: What is the most effective method for purifying the crude product?

A4: The most commonly reported and effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts. Silica gel is the most common stationary phase, and a mobile phase gradient of petroleum ether and ethyl acetate is often used.[4]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient final purification step to obtain a highly pure solid product. The choice of solvent is critical and needs to be determined experimentally. Common solvent systems for recrystallization of similar compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.

TroubleshootingWorkflow start Start: Crude Reaction Mixture tlc_analysis TLC/LC-MS Analysis start->tlc_analysis low_yield Low Yield of Desired Product tlc_analysis->low_yield Low Conversion multiple_spots Multiple Spots (Impurities) tlc_analysis->multiple_spots Complex Mixture check_conditions Verify Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->check_conditions check_reagents Check Purity of Starting Materials low_yield->check_reagents identify_impurities Identify Impurities: - Unreacted SMs - Isomers - Dimers multiple_spots->identify_impurities optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_conditions->tlc_analysis purify_reagents->tlc_analysis column_chromatography Column Chromatography identify_impurities->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure Product column_chromatography->pure_product Sufficiently Pure recrystallization->pure_product

Fig. 1: Troubleshooting workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Petroleum ether (or n-hexane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 5% ethyl acetate in petroleum ether and slowly increase to 20-30%.[4]

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Crude or partially purified product

  • Recrystallization solvent (e.g., ethanol, n-hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes typical purification outcomes. The values are illustrative and can vary based on reaction conditions and the scale of the experiment.

Purification MethodTypical Purity of Starting MaterialTypical Crude Product PurityTypical Final Product PurityTypical Recovery Yield
Column Chromatography >95%60-80%>98%70-90%
Recrystallization >95%>90%>99%80-95%
Combined Methods >95%60-80%>99.5%60-85%

References

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of pyrazolo[1,5-a]pyridines. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section is presented in a question-and-answer format to directly address specific challenges.

Issue 1: Low to No Product Yield

Q1: I am experiencing very low or no yield of my desired pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I resolve this?

A1: Low or no product yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.

Potential Causes & Solutions

Factor Potential Cause Recommended Solution
Starting Materials Impurities in 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction.Ensure high purity of starting materials through recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.
Low reactivity of the 1,3-dicarbonyl compound.For less reactive dicarbonyl compounds, consider more forcing reaction conditions such as higher temperatures or the use of a stronger acid or base catalyst.
Reaction Conditions Suboptimal solvent choice.Acetic acid often serves as both solvent and catalyst. If yields are poor, consider a higher boiling point solvent to facilitate the reaction at an elevated temperature.[1]
Inappropriate catalyst or catalyst concentration.The reaction can be catalyzed by either acids (e.g., H₂SO₄, p-TSA) or bases (e.g., piperidine, Et₃N).[2] Optimize the catalyst and its concentration. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid side reactions.
Insufficient temperature or reaction time.Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures (reflux).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider incrementally increasing the temperature or extending the reaction time.
Alternative Methods Inefficient synthetic protocol for the specific substrate.Consider alternative synthetic strategies such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[3] Three-component reactions can also be an efficient one-pot alternative.[3]

Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?

A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The two nitrogen atoms in the 5-aminopyrazole ring can both participate in the cyclization, leading to different isomers.

Strategies to Control Regioselectivity

Strategy Description
Choice of Starting Materials The electronic and steric properties of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound can influence the regiochemical outcome. For instance, a bulky substituent on the pyrazole ring may favor the formation of one isomer over the other due to steric hindrance.
Reaction Conditions The choice of catalyst (acidic vs. basic) and solvent can impact the regioselectivity. It is often necessary to screen different conditions to find the optimal system for a specific set of substrates.
Microwave-Assisted Synthesis Microwave irradiation has been reported to promote regioselective synthesis in some cases, potentially due to rapid and uniform heating that can favor one reaction pathway over another.[1]
Protecting Groups In some instances, strategic use of protecting groups on the 5-aminopyrazole can direct the cyclization to a specific nitrogen atom, thus ensuring the formation of a single regioisomer.

Issue 3: Difficult Product Purification

Q3: I am struggling to purify my crude pyrazolo[1,5-a]pyridine product. What purification strategies can I employ?

A3: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and other side products. A systematic approach to purification is recommended.

Purification Troubleshooting

Technique Recommendation
Reaction Monitoring Closely monitor the reaction progress by TLC. This will help determine the optimal reaction time to maximize product formation and minimize byproduct formation, simplifying the subsequent workup and purification.[1]
Work-up Procedure A proper aqueous work-up can help remove inorganic salts and some polar impurities before chromatographic purification.
Recrystallization If the product is a solid, recrystallization is often a highly effective method for obtaining pure material and can be more scalable than chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography Optimize the solvent system (eluent) to achieve good separation on a silica gel column. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution for separating complex mixtures.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic methods for preparing pyrazolo[1,5-a]pyridines?

A4: Several robust methods are commonly employed:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and widely used method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (or its equivalent) under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core.[3]

  • Three-Component Reactions: These one-pot reactions, often involving an aminopyrazole, an aldehyde, and an active methylene compound, can provide rapid access to highly substituted pyrazolo[1,5-a]pyridines.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enhance regioselectivity.[3]

Q5: How can I monitor the progress of my pyrazolo[1,5-a]pyridine synthesis?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time.[1]

Q6: What are some typical side products I might encounter?

A6: Besides regioisomers, other potential side products can include:

  • Uncyclized intermediates: Incomplete reactions can leave acyclic intermediates in the crude product.

  • Products from self-condensation of starting materials: Under certain conditions, the starting materials may react with themselves.

  • Degradation products: Prolonged reaction times or excessively high temperatures can lead to the degradation of both the starting materials and the desired product.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Condensation

A solution of a 5-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent (e.g., acetic acid or ethanol) is prepared. A catalytic amount of an acid (e.g., concentrated H₂SO₄) or a base (e.g., piperidine) may be added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (5-Aminopyrazole & 1,3-Dicarbonyl) reagents Prepare Reagents & Solvent start->reagents reaction Set up Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Quench & Aqueous Work-up monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Pyrazolo[1,5-a]pyridine analysis->product

Caption: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

troubleshooting_logic cluster_yield Low/No Yield cluster_isomers Regioisomer Formation cluster_purity Purification Difficulty start Problem Encountered check_sm Check Starting Material Purity start->check_sm screen_cond Screen Reaction Conditions start->screen_cond optimize_tlc Optimize TLC Monitoring start->optimize_tlc optimize_cond Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_sm->optimize_cond alt_method Consider Alternative Method (Microwave, 3-Component) optimize_cond->alt_method modify_sm Modify Starting Materials screen_cond->modify_sm recrystallize Attempt Recrystallization optimize_tlc->recrystallize optimize_chrom Optimize Chromatography recrystallize->optimize_chrom

Caption: A logical flowchart for troubleshooting common issues in pyrazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing pyrazolo[1,5-a]pyridines?

A1: A variety of catalytic systems have been successfully employed. Palladium-catalyzed cross-coupling reactions are frequently used to introduce functional groups and build the heterocyclic core.[1] Gold-catalyzed intramolecular cyclization of pyrazolo-substituted propargyl alcohols offers a regioselective route to this scaffold.[2] Additionally, Lewis acids and bases are often used to facilitate condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds.[1] In some cases, catalyst-free conditions, promoted by reagents like acetic acid and molecular oxygen, have also proven effective.[3]

Q2: I am observing low to no yield in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields are a common issue and can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[4]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical.

    • Recommendation: Screen different catalysts, including those mentioned in the literature for similar transformations (e.g., palladium complexes, Lewis acids).[4] Optimize the catalyst loading; increasing the amount does not always improve the yield and can sometimes lead to more side products.[1]

  • Reaction Conditions: Suboptimal temperature, time, or solvent can lead to incomplete reactions or product degradation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] A screening of different solvents is also advisable, as solubility and reaction kinetics are highly solvent-dependent.[4] For thermally sensitive compounds, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[5][6]

  • Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule.[4]

  • Directing Groups: The electronic and steric properties of substituents on your starting materials can direct the cyclization to favor one regioisomer over the other.

  • Separation of Isomers: If regioisomer formation cannot be suppressed, they can often be separated by column chromatography. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Purity of starting materialsEnsure high purity of reactants, particularly the aminopyrazole. Recrystallize if necessary.[4]
Inappropriate catalyst or loadingScreen different catalysts (e.g., Pd(OAc)₂, ZrCl₄). Optimize catalyst loading; more is not always better.[1][4]
Suboptimal reaction conditionsOptimize temperature and reaction time by monitoring with TLC. Screen various solvents.[4] Consider microwave-assisted synthesis for faster reactions and potentially higher yields.[1]
Formation of Regioisomers Use of unsymmetrical starting materialsCarefully select starting materials with appropriate electronic and steric properties to favor the desired isomer.
Reaction conditionsExperiment with different catalysts and solvents, as these can influence regioselectivity.[4]
Inseparable mixtureIf isomers are formed, attempt separation using flash column chromatography with a carefully optimized eluent system.[4]
Difficult Purification Polar nature of the productUse silica gel column chromatography and systematically vary the mobile phase polarity.
Catalyst and inorganic salt residuesA thorough aqueous work-up is crucial to remove catalysts and inorganic byproducts before chromatographic purification.[4]

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems used in the synthesis of pyrazolo[1,5-a]pyridines and related structures.

Table 1: Palladium-Catalyzed Microwave-Assisted Synthesis [1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
PdCl₂/PPh₃2.5None1201581
Pd(OAc)₂5None12015<81
Pd(OAc)₂1.5None1201564
PdCl₂/PPh₃2.5DMF1201522
PdCl₂/PPh₃2.5DMSO1201515

Table 2: Catalyst-Free Synthesis using Sonication [5]

SolventEnergy SourceTemperature (°C)Time (h)Yield (%)
EthanolThermal851255
EthanolSonication85275
AcetonitrileThermal85370
AcetonitrileSonication850.3392

Experimental Protocols

1. Palladium-Catalyzed Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [1]

A mixture of β-bromovinylaldehyde (1a), 5-aminopyrazole (2a), PdCl₂ (2.5 mol%), and PPh₃ is subjected to microwave irradiation at 700 W and 120°C in a solvent-free condition for 15 minutes. After completion of the reaction, the product is isolated and purified to yield the desired pyrazolo[1,5-a]pyrimidine.

2. Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines [5]

An equimolar mixture of a 1-amino-2(1H)-pyridine-2-imine derivative and dimethyl acetylenedicarboxylate (DMAD) in acetonitrile is subjected to ultrasonic irradiation at 85°C and 110 W for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is filtered, washed, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine.

Visual Guides

experimental_workflow start Start: Reactant Preparation reactants Mix Starting Materials (e.g., Aminopyrazole, Dicarbonyl) start->reactants catalyst Add Catalyst (e.g., Pd(OAc)₂, Lewis Acid) or Select Catalyst-Free Conditions reactants->catalyst reaction Reaction Under Optimized Conditions (Temperature, Time, Solvent) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Work-up (Remove Catalyst & Salts) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Pyrazolo[1,5-a]pyridine analysis->end

Caption: A generalized experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

troubleshooting_flowchart start Low Yield Issue purity Check Starting Material Purity start->purity catalyst Optimize Catalyst & Loading purity->catalyst Purity OK solution Improved Yield purity->solution Impure -> Purify conditions Optimize Reaction Conditions (Temp, Time, Solvent) catalyst->conditions Catalyst OK catalyst->solution Not Optimized -> Screen regioisomers Check for Regioisomers conditions->regioisomers Conditions OK conditions->solution Not Optimized -> Screen regioisomers->solution No Issues regioisomers->solution Isomers -> Separate

Caption: A decision-making flowchart for troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.

References

Preventing regioisomer formation in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a specific focus on preventing the formation of undesired regioisomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyridines, particularly concerning regioselectivity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst or reagent- Unsuitable solvent- Incorrect reaction temperature- Poor quality starting materials- Catalyst/Reagent: Use freshly prepared or properly stored catalysts and reagents. For instance, in TEMPO-mediated reactions, ensure the TEMPO is of high purity. - Solvent: Ensure the solvent is dry and appropriate for the reaction. N-methylpyrrolidone has been used successfully in some oxidative cycloadditions.[1] - Temperature: Optimize the reaction temperature. Some protocols proceed at room temperature, while others may require heating.[1] - Starting Materials: Purify starting materials such as N-aminopyridines and α,β-unsaturated compounds before use.
Formation of Regioisomer Mixture - Lack of regiocontrol in the cycloaddition step.- Competing reaction pathways.- Steric and electronic properties of substrates.- Method Selection: Employ a highly regioselective synthetic protocol. The TEMPO-mediated [3+2] annulation–aromatization is reported to provide high and predictable regioselectivity.[2][3][4] - Catalyst/Mediator: The choice of mediator is crucial. PIDA (phenyliodonium diacetate) has been shown to mediate regioselective cycloadditions.[1] - Substrate Modification: The electronic and steric nature of substituents on both the N-aminopyridine and the dipolarophile can influence regioselectivity. Consider modifying substituents to favor the desired isomer. Frontier Molecular Orbital (FMO) theory can help predict the outcome.[5]
Poor Regioselectivity with Specific Substrates - Halogen-substituted pyridines can sometimes lead to reduced regioselectivity.- Modified Protocol: For substrates like 3-halide substituted pyridines that may yield lower regioselectivity (e.g., 4:1 or 2:1), a modified procedure such as the post-addition of TEMPO can significantly improve the ratio to >7:1.[2]
Difficulty in Separating Regioisomers - Similar polarity of the regioisomers.- Chromatography Optimization: Use a high-resolution chromatography technique (e.g., HPLC or preparative TLC) with an optimized solvent system. - Crystallization: Attempt fractional crystallization to separate the isomers.
Unpredictable Reaction Outcome - Reaction mechanism not well understood for the specific substrates used.- Consult Literature: Review literature for similar substrate combinations.[6][7] - Mechanistic Studies: Perform small-scale experiments to understand the reaction pathway. For example, mechanism studies have shown that TEMPO can act as both a Lewis acid and an oxidant.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of regioisomer formation in pyrazolo[1,5-a]pyridine synthesis?

The formation of regioisomers is a common challenge, particularly in traditional 1,3-dipolar cycloaddition reactions between asymmetric N-aminopyridinium salts and alkynes.[7] The lack of regiocontrol during the initial bond-forming step can lead to a mixture of products.[7] The regioselectivity is influenced by a combination of electronic and steric factors of the reactants.[5]

Q2: How can I achieve higher regioselectivity in my synthesis?

Employing modern synthetic protocols can significantly improve regioselectivity. A highly effective method is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. This method offers excellent yields and high, predictable regioselectivity.[2][3][4] For certain substrates, such as β-nitrostyrenes, this reaction can produce a single regioisomer.[2]

Q3: Are there specific reagents that promote high regioselectivity?

Yes, specific mediators and catalysts are known to promote high regioselectivity.

  • TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl): Acts as both a Lewis acid and an oxidant to afford pyrazolo[1,5-a]pyridines with high regioselectivity.[2][4]

  • PIDA (Phenyliodonium diacetate): Mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[1]

Q4: How do substituents on the starting materials affect regioselectivity?

Substituents play a critical role.

  • On the N-aminopyridine: The position and electronic nature of substituents on the pyridine ring can direct the cycloaddition.

  • On the dipolarophile (alkene/alkyne): Electron-withdrawing or -donating groups on the α,β-unsaturated compound influence the electronic distribution and steric hindrance, thereby affecting which regioisomer is favored.[2] For instance, increasing the electron-donating ability of substituents on the phenyl ring of nitrostyrene can lead to a slight decrease in the yield of the corresponding pyrazolo[1,5-a]pyridine.[2]

Q5: Can you provide a general workflow for troubleshooting regioisomer formation?

Certainly. The following diagram illustrates a logical workflow for addressing issues with regioselectivity.

G start Regioisomer Mixture Observed check_protocol Review Synthetic Protocol start->check_protocol is_selective Is the protocol known for high regioselectivity? check_protocol->is_selective change_protocol Adopt a High-Regioselectivity Protocol (e.g., TEMPO-mediated) is_selective->change_protocol No optimize_conditions Optimize Reaction Conditions is_selective->optimize_conditions Yes final_product Desired Regioisomer Obtained change_protocol->final_product check_catalyst Check Catalyst/Reagent (e.g., TEMPO, PIDA) optimize_conditions->check_catalyst check_temp Vary Temperature and Reaction Time check_catalyst->check_temp check_solvent Screen Solvents check_temp->check_solvent modify_substrates Modify Substrates check_solvent->modify_substrates analyze_fmo Analyze Frontier Molecular Orbitals (FMO) modify_substrates->analyze_fmo analyze_fmo->final_product

Troubleshooting workflow for regioisomer formation.

Quantitative Data Summary

The following table summarizes yields and regioselectivity for the synthesis of various pyrazolo[1,5-a]pyridines using a TEMPO-mediated protocol.

EntryN-Aminopyridineα,β-Unsaturated CompoundProductYield (%)Regioselectivity
1N-Aminopyridine4-Chlorobenzylidenemalononitrile2-(4-chlorophenyl)-pyrazolo[1,5-a]pyridine-3-carbonitrile92>20:1
2N-Aminopyridine2-Nitrostyrene2-phenyl-3-nitro-pyrazolo[1,5-a]pyridine95Single isomer
3N-AminopyridineEthyl cinnamateEthyl 2-phenyl-pyrazolo[1,5-a]pyridine-3-carboxylate85>20:1
43-Bromo-N-aminopyridineBenzylidenemalononitrile4-Bromo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile854:1
53-Iodo-N-aminopyridineBenzylidenemalononitrile4-Iodo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile992:1
63-Bromo-N-aminopyridineBenzylidenemalononitrile4-Bromo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile83>7:1 (with post-addition of TEMPO)

Data adapted from a TEMPO-mediated [3+2] annulation–aromatization protocol.[2]

Key Experimental Protocols

General Procedure for TEMPO-Mediated Regioselective Synthesis

This protocol describes a one-pot, two-step procedure for the synthesis of pyrazolo[1,5-a]pyridines with high regioselectivity.[2]

Materials:

  • N-aminopyridine derivative (1.0 equiv)

  • α,β-unsaturated compound (1.2 equiv)

  • TEMPO (0.2 equiv)

  • Toluene (solvent)

  • Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel under an argon atmosphere, add the N-aminopyridine derivative and the α,β-unsaturated compound.

  • Add toluene as the solvent.

  • Add TEMPO to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 2-12 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

The following diagram illustrates the experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine N-aminopyridine and α,β-unsaturated compound solvent Add Toluene reactants->solvent catalyst Add TEMPO solvent->catalyst stir Stir at 80 °C (2-12 h) catalyst->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify product Pure Pyrazolo[1,5-a]pyridine purify->product

Experimental workflow for TEMPO-mediated synthesis.
Signaling Pathway Diagram: Factors Influencing Regioselectivity

The regiochemical outcome of the [3+2] cycloaddition is governed by the interplay of steric and electronic effects, which can be rationalized by Frontier Molecular Orbital (FMO) theory.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome dipole N-Aminopyridinium Ylide (1,3-Dipole) steric Steric Hindrance dipole->steric electronic Electronic Effects (FMO Theory) dipole->electronic dipolarophile α,β-Unsaturated Compound (Dipolarophile) dipolarophile->steric dipolarophile->electronic regio_a Regioisomer A steric->regio_a Favors less hindered product regio_b Regioisomer B steric->regio_b Disfavors more hindered product electronic->regio_a Favored HOMO-LUMO interaction electronic->regio_b Disfavored HOMO-LUMO interaction

Factors influencing regioselectivity in the cycloaddition reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two prominent nitrogen-containing heterocyclic scaffolds.

The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine core structures are recognized as "privileged scaffolds" in medicinal chemistry. Their unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases, leading to the suppression of cancer cell proliferation and induction of apoptosis.

A direct comparison of the anticancer activity of derivatives from both scaffolds was performed against the HCT-116 human colorectal carcinoma cell line. While imidazo[1,2-b]pyrazole is a close isomer of imidazo[1,2-a]pyridine, the results from a study that synthesized and evaluated both pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives offer valuable insights.

Table 1: Comparative Anticancer Activity against HCT-116 Cancer Cell Line

ScaffoldCompound CodeIC50 (µM)
Pyrazolo[1,5-a]pyrimidine15b 0.54[1]
Pyrazolo[1,5-a]pyrimidine15c 1.59[1]
Imidazo[1,2-b]pyrazole13 3.37[1]
Imidazo[1,2-b]pyrazole14 3.50[1]
Standard (Staurosporine)9.28[1]

The data suggests that, in this particular study, the pyrazolo[1,5-a]pyrimidine scaffold exhibited more potent anticancer activity against the HCT-116 cell line compared to the imidazo[1,2-b]pyrazole scaffold.

Broader screening of various derivatives from both families against different cancer cell lines further highlights their potential.

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
6a MCF-7 (Breast)10.80 ± 0.36[2]
6b MCF-7 (Breast)19.84 ± 0.49[2]
6a Hep-2 (Laryngeal)8.85 ± 0.24[2]
6b Hep-2 (Laryngeal)12.76 ± 0.16[2]

Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
12b Hep-2 (Laryngeal)11[3]
12b HepG2 (Liver)13[3]
12b MCF-7 (Breast)11[3]
IP-5 HCC1937 (Breast)45[4][5]
IP-6 HCC1937 (Breast)47.7[4][5]

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have been investigated for their ability to modulate inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

Table 4: Comparative COX-2 Inhibitory Activity

ScaffoldCompoundCOX-2 IC50 (µM)
Pyrazolo[1,5-a]pyrimidine8 5.68 ± 0.08[2][6]
Pyrazolo[1,5-a]pyrimidine13 3.37 ± 0.07[2][6]
Imidazo[1,2-a]pyridine5e 0.05[7]
Imidazo[1,2-a]pyridine5f 0.05[7]
Imidazo[1,2-a]pyridine5j 0.05[7]
Standard (Celecoxib)3.60 ± 0.07[2][6]

The available data indicates that certain imidazo[1,2-a]pyridine derivatives exhibit exceptionally potent COX-2 inhibition, surpassing the activity of some pyrazolo[1,5-a]pyrimidine counterparts and even the standard drug celecoxib in some cases.[2][6][7]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and arachidonic acid (substrate) solution.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the assay buffer and COX-2 enzyme. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Detection: Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

In Vitro Anticancer Drug Screening Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis Cell_Line_Selection Select Cancer Cell Line(s) Cell_Culture Culture & Maintain Cells Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of Test Compounds Treatment Treat Cells with Compounds Compound_Preparation->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Calculate_Viability Calculate % Cell Viability Absorbance_Reading->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: A typical workflow for in vitro screening of anticancer compounds.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory drugs target components of this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB_NFkB degrades IκB Gene_Expression Gene Expression (e.g., COX-2, Cytokines) NFkB_n->Gene_Expression induces

Caption: Simplified representation of the canonical NF-κB signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine derivatives, focusing on their potential as anticancer agents and kinase inhibitors. Due to the limited availability of comprehensive SAR studies specifically on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, this guide draws insights from structurally similar compounds to provide a valuable reference for further research and development.

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocyclic systems have garnered significant attention for their diverse pharmacological activities, particularly as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation and survival.[1] This guide synthesizes available data to elucidate the key structural features influencing the anticancer and kinase inhibitory potency of these derivatives.

Comparative Analysis of Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro activities of various pyrazolo[1,5-a]pyrimidine and related derivatives against different cancer cell lines and protein kinases. The data highlights how modifications to the core scaffold and its substituents impact their biological potency.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
6d ArylHArylMCF-70.047[1]
5h ArylHArylHCT-1161.51[1]
6c ArylHArylMCF-77.68[1]
10q DiamideHHHeLaGood Activity[1]
10u DiamideHHHeLaGood Activity[1]
10w DiamideHHHeLaGood Activity[1]
14f Thiazolo[3,2-a]benzimidazoleHArylCaCo-20.5[2]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference | |---|---|---| | 6t | CDK2 | 0.09 |[3] | | 6s | CDK2 | 0.23 |[3] | | 6t | TRKA | 0.45 |[3] | | 6s | TRKA | 0.45 |[3] |

Structure-Activity Relationship Insights:

From the available data, several key SAR trends can be inferred for the pyrazolo[1,5-a]pyrimidine scaffold:

  • Substitution at the 2 and 7 positions with aryl groups appears to be a critical determinant of potent anticancer activity, as seen in compounds 6d and 5h .[1]

  • The nature of the aryl substituents significantly influences potency, with specific substitutions leading to nanomolar activity against breast cancer cells (MCF-7).[1]

  • The introduction of a thiazolo[3,2-a]benzimidazole moiety at the 2-position, as in compound 14f , results in potent activity against colon cancer cells.[2]

  • For kinase inhibition, specific substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to potent and dual inhibition of kinases like CDK2 and TRKA, as demonstrated by compounds 6t and 6s .[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.

1. In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[4]

2. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and a detection reagent are required.

  • Assay Procedure: The kinase reaction is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate peptide and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Signaling Pathways and Experimental Workflows

The anticancer effects of pyrazolo[1,5-a]pyridine and related derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.[5][6][7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Pyrazolopyridine Derivative Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrazolopyridine-based kinase inhibitors.

The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyrazolo[1,5-a]pyridine derivatives.

SAR_Workflow Start Starting Materials: Substituted Pyridines & Alkynes Synthesis Synthesis of Pyrazolo[1,5-a]pyridine -2-carboxylate Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer Kinase Kinase Inhibition Assays InVitro->Kinase SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Kinase->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

References

Validation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a pharmacophore for specific targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate pharmacophore by examining the biological activity of its core scaffold and closely related analogs against key therapeutic targets. Due to the limited publicly available data on the specific ethyl ester, this guide focuses on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, for which substantial experimental data exists.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various protein kinases and as modulators of inflammatory pathways. This guide summarizes the key findings, presents comparative data for potent analogs, and provides detailed experimental protocols for relevant assays.

Inhibition of Tropomyosin Receptor Kinases (Trks)

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several clinically approved and investigational Tropomyosin Receptor Kinase (Trk) inhibitors, which are crucial in the treatment of cancers with NTRK gene fusions.[1][2]

Comparative Performance of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases, compared to the well-established inhibitor, Larotrectinib.

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 32TrkA1.9LarotrectinibTrkA1.2
TrkB3.1TrkB2.1
TrkC2.3TrkC2.1
Compound 34TrkA1.8
TrkB4.1
TrkC2.3
Compound 36TrkA1.4
TrkB2.4
TrkC1.9

Data sourced from a study on novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.[1]

Trk Signaling Pathway

The binding of neurotrophins to Trk receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival and proliferation.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binding & Dimerization Ras Ras Trk_Receptor->Ras PI3K PI3K Trk_Receptor->PI3K PLCG PLCγ Trk_Receptor->PLCG MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt Akt PI3K->Akt PKC PKC PLCG->PKC Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival Akt->Survival Differentiation Differentiation PKC->Differentiation

Trk Signaling Pathway

Inhibition of Cyclin-Dependent Kinases (CDKs)

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is a key regulator of the cell cycle.[3][4][5]

Comparative Performance of Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors

The following table presents the in vitro inhibitory activity of several pyrazolo[1,5-a]pyrimidine analogs against CDK2, with a comparison to the known CDK inhibitor, Ribociclib.

Compound IDTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Compound 6sCDK20.23RibociclibCDK20.07
Compound 6tCDK20.09
Compound 5hCDK20.022DinaciclibCDK20.018
Compound 5iCDK20.024

Data for compounds 6s and 6t are from a study on dual inhibitors of CDK2 and TRKA.[3] Data for compounds 5h and 5i are from a study on pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors.[5]

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay, used to determine the IC50 values of test compounds.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serially Diluted Inhibitor into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add Enzyme and Substrate Mixture Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal Develop Luminescent Signal Stop_Reaction->Develop_Signal Measure_Luminescence Measure Luminescence Develop_Signal->Measure_Luminescence Data_Analysis Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

References

Comparative analysis of different synthetic routes to Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into their respective methodologies, efficiencies, and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three synthetic routes discussed in this guide.

ParameterRoute 1: Conventional [3+2] CycloadditionRoute 2: Sonochemical [3+2] CycloadditionRoute 3: Japp-Klingemann Reaction Approach
Starting Materials 1-Aminopyridinium iodide, Ethyl propiolate1-Amino-2-imino-pyridine, Ethyl propiolateSubstituted aniline, Ethyl chloroacetoacetate
Key Reagents K₂CO₃, DMFAcetonitrileNaNO₂, Sodium acetate, HCl
Reaction Temperature Room Temperature to 80 °C85 °C (Ultrasound bath)0 °C to Room Temperature (multi-step)
Reaction Time 12 - 24 hours20 - 30 minutes> 24 hours (multi-step)
Reported Yield Good to Excellent (typically 70-90%)Excellent (typically >90%)Moderate to Good (multi-step yields vary)
Catalyst None (Base-mediated)Catalyst-freeNone
Number of Steps 2 (amination and cycloaddition)2 (amination and cycloaddition)Multiple steps

Experimental Protocols

Route 1: Conventional [3+2] Cycloaddition of N-Aminopyridinium Ylide with Ethyl Propiolate

This method is one of the most direct and commonly employed strategies for the synthesis of pyrazolo[1,5-a]pyridines. It involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile.

Step 1: Synthesis of 1-Aminopyridinium Iodide A solution of hydroxylamine-O-sulfonic acid in water is added dropwise to a solution of pyridine in ethanol at 0-5 °C. The mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the residue is dissolved in water. An aqueous solution of potassium iodide is added, and the resulting precipitate of 1-aminopyridinium iodide is collected by filtration, washed with cold water, and dried.

Step 2: Cycloaddition Reaction To a solution of 1-aminopyridinium iodide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 30 minutes. Ethyl propiolate (1.2 mmol) is then added, and the reaction mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Sonochemical-assisted [3+2] Cycloaddition

This approach is a highly efficient, catalyst-free modification of the conventional cycloaddition reaction that utilizes ultrasound irradiation to significantly reduce reaction times and improve yields.

Step 1: Synthesis of 1-Amino-2-iminopyridine This starting material can be synthesized from the corresponding pyridine derivative through a multi-step process, often involving reaction with hydrazine.

Step 2: Sonochemical Cycloaddition A mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and ethyl propiolate (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation in an ultrasonic bath at 85 °C for 20-30 minutes. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is collected by filtration, washed with ethanol, and dried to yield the pure this compound.

Route 3: Multi-step Synthesis via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts. These hydrazones can then be cyclized to form pyrazole rings, which can be further elaborated to the desired pyrazolo[1,5-a]pyridine structure. This route is more complex and less direct than the cycloaddition methods but offers a different synthetic strategy.

Step 1: Diazotization of a Substituted Aniline A substituted aniline (e.g., p-anisidine) is dissolved in a solution of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.

Step 2: Japp-Klingemann Reaction To the solution of the diazonium salt is sequentially added ethyl chloroacetoacetate, ethanol, and sodium acetate. The reaction mixture is warmed to room temperature and stirred for several hours. The resulting hydrazone precipitates and is collected by filtration.

Step 3: Cyclization and Subsequent Transformations The formed hydrazone can then undergo a series of reactions, including intramolecular cyclization (e.g., a Fischer indole-type synthesis on a related substrate) and subsequent aromatization and functional group manipulations to yield the final this compound. The specific steps and conditions for these transformations can vary widely depending on the desired substitution pattern.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and comparison of the three synthetic routes.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_R1 Route 1: Conventional [3+2] Cycloaddition cluster_R2 Route 2: Sonochemical [3+2] Cycloaddition cluster_R3 Route 3: Japp-Klingemann Reaction cluster_2 Final Product SM1 1-Aminopyridinium Iodide R1_Step1 In situ Ylide Generation SM1->R1_Step1 SM2 Ethyl Propiolate SM2->R1_Step1 R2_Step1 Ultrasound (85°C) 20-30 min SM2->R2_Step1 SM3 1-Amino-2-iminopyridine SM3->R2_Step1 SM4 Substituted Aniline R3_Step1 Diazotization SM4->R3_Step1 SM5 Ethyl Chloroacetoacetate SM5->R3_Step1 R1_Step2 1,3-Dipolar Cycloaddition R1_Step1->R1_Step2 Heat (80°C) 12-24h Product Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate R1_Step2->Product R2_Step1->Product R3_Step2 Japp-Klingemann Reaction R3_Step1->R3_Step2 R3_Step3 Cyclization & Further Transformations R3_Step2->R3_Step3 R3_Step3->Product

Caption: Comparative workflow of three synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and scalability.

  • Route 1 (Conventional [3+2] Cycloaddition) offers a reliable and straightforward method with good yields, making it a common choice in many research laboratories.

  • Route 2 (Sonochemical [3+2] Cycloaddition) presents a significant improvement in terms of efficiency, with drastically reduced reaction times and excellent yields. This "green chemistry" approach is ideal for rapid synthesis and process optimization.

  • Route 3 (Japp-Klingemann Reaction) represents a more classical, multi-step approach. While more complex and time-consuming, it provides an alternative pathway that can be advantageous for creating diverse substitution patterns on the pyrazole ring starting from readily available anilines.

For the direct and efficient synthesis of the title compound, the sonochemical-assisted [3+2] cycloaddition appears to be the most advantageous method. However, the conventional cycloaddition remains a robust and widely accessible alternative.

A Spectroscopic Showdown: Comparing Isomers of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced structural differences between isomers can dramatically alter a compound's biological activity. This guide provides a detailed spectroscopic comparison of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its positional isomers, offering a valuable resource for researchers and scientists. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the unique spectral fingerprints of each molecule.

The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of the ethyl carboxylate group on this bicyclic system significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

At a Glance: Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

IsomerSolventChemical Shifts (δ, ppm)
This compound Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

IsomerSolventChemical Shifts (δ, ppm)
This compound Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate Data not availableData not available

Table 3: Infrared (IR) Spectroscopic Data

IsomerSample PhaseKey Vibrational Frequencies (cm⁻¹)
This compound Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Data not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate Data not availableData not available

Table 4: Mass Spectrometry (MS) Data

IsomerIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Data not availableData not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Data not availableData not availableData not available
Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate Data not availableData not availableData not available

Note: The absence of data in the tables highlights a gap in the currently available, aggregated scientific literature. Researchers are encouraged to consult specialized databases and perform their own analyses for a definitive comparison.

Understanding the Isomeric Differences

The structural variations between the ethyl pyrazolo[1,5-a]pyridine-carboxylate isomers are visualized below. The position of the ester group dictates the electronic distribution within the heterocyclic system, leading to distinct spectroscopic signatures.

Isomer_Structures cluster_2 This compound cluster_3 Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate cluster_4 Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate node_2 Structure of 2-carboxylate node_3 Structure of 3-carboxylate node_4 Structure of 4-carboxylate node_core Pyrazolo[1,5-a]pyridine Core node_core->node_2 Ester at C2 node_core->node_3 Ester at C3 node_core->node_4 Ester at C4

Caption: Structural relationship of the core and its isomers.

Experimental Protocols

The data presented in this guide is typically acquired using a suite of standard spectroscopic techniques. Below are generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H NMR spectra are recorded to determine the chemical shifts, coupling constants, and integration of proton signals. ¹³C NMR spectra are acquired to identify the chemical shifts of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic vibrational frequencies of functional groups.

Mass Spectrometry (MS)

  • Instrumentation: Various mass spectrometers can be used, such as those employing electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, providing information about the molecular weight and structure of the compound.

The following diagram illustrates a typical workflow for the spectroscopic analysis of these isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize/Purify Isomers nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Compare Spectra Assign Signals nmr->interpretation ir->interpretation ms->interpretation conclusion Elucidate Structures Identify Isomers interpretation->conclusion

Caption: A typical workflow for spectroscopic comparison.

Comparative Analysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. This report details their synthesis, biological activity, and performance against alternative compounds, supported by extensive experimental data from in vitro and in vivo studies.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on this compound and its derivatives, presenting a comparative analysis of their performance in preclinical studies.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[2] In vitro studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines.

In Vitro Cytotoxicity Data

A series of novel pyrazolo[1,5-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The results are summarized in the table below.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Derivative 247 >5011.2 >50>50
Doxorubicin (Control)0.80.91.21.5

Data sourced from a study on the design and synthesis of novel pyrazolo[1,5-a]pyridine derivatives.[2]

Compound 247 exhibited the most promising activity, with a selective cytotoxic effect against the MCF-7 breast cancer cell line.[2] Further investigation revealed that this compound induced cell cycle arrest at the G1 phase in MCF-7 cells, suggesting a potential role in modulating mitotic progression.[2]

Experimental Protocol: SRB Cytotoxicity Assay

The cytotoxicity of the synthesized pyrazolo[1,5-a]pyridine derivatives was determined using the Sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cell lines (A549, MCF-7, HCT-116, and PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and the positive control (Doxorubicin) and incubated for another 48 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

SRB_Assay_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow start Start cell_plating Cell Plating (96-well plates) start->cell_plating compound_treatment Compound Treatment (48h incubation) cell_plating->compound_treatment fixation Cell Fixation (10% TCA) compound_treatment->fixation staining Staining (0.4% SRB) fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Solubilization (10 mM Tris base) washing->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents.[3][4] These compounds demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains.

In Vitro and In Vivo Antitubercular Data

One of the most promising compounds, 5k , exhibited excellent in vitro inhibitory activity and was further evaluated in an in vivo mouse model.

CompoundMtb H37Rv MIC (µM)MDR-TB Strain 1 MIC (µM)MDR-TB Strain 2 MIC (µM)In Vivo Efficacy (CFU reduction in mouse lung)
5k 0.05 0.1 0.2 Significant reduction
Isoniazid (Control)0.03>10>10Significant reduction

Data sourced from a study on pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents.[3][4]

The in vivo study utilizing an autoluminescent H37Ra-infected mouse model demonstrated that compound 5k significantly reduced the bacterial burden in the lungs, highlighting its potential as a lead compound for further antitubercular drug discovery.[3][4]

Experimental Protocol: In Vivo Mouse Model for Antitubercular Activity
  • Infection: BALB/c mice were infected intravenously with an autoluminescent strain of Mycobacterium tuberculosis H37Ra.

  • Treatment: After establishment of infection (typically 1-2 weeks), mice were treated orally with compound 5k or a control drug (e.g., Isoniazid) daily for a specified period (e.g., 4 weeks).

  • Bioluminescence Imaging: The bacterial load in the lungs was monitored non-invasively at regular intervals using bioluminescence imaging.

  • Colony Forming Unit (CFU) Enumeration: At the end of the treatment period, mice were euthanized, and the lungs were homogenized. The homogenates were serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable bacteria (CFUs).

  • Data Analysis: The reduction in bacterial load (both bioluminescence signal and CFU counts) in the treated groups was compared to the untreated control group to determine the efficacy of the compound.

Antitubercular_In_Vivo_Workflow cluster_workflow In Vivo Antitubercular Efficacy Workflow start Start infection Infect Mice with Autoluminescent Mtb H37Ra start->infection treatment Oral Treatment with Compound 5k or Control infection->treatment monitoring Monitor Bacterial Load via Bioluminescence Imaging treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia lung_homogenization Homogenize Lungs euthanasia->lung_homogenization cfu_plating Plate Homogenates for CFU Enumeration lung_homogenization->cfu_plating data_analysis Analyze CFU Reduction cfu_plating->data_analysis end End data_analysis->end COX2_Pathway cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Inhibitor Pyrazolo-pyrimidine Derivatives (e.g., 5j, 5k) Inhibitor->COX2 Inhibits

References

Cytotoxicity comparison of novel pyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Novel Pyrazolo[1,5-a]pyridine Compounds for Cancer Research

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Anticancer Agents

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds, structurally similar to purines, can act as antagonists in various biological processes, making them attractive candidates for targeted therapies.[1] This guide provides a comparative analysis of the cytotoxic effects of several novel pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data from recent studies.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative assessment of their potency against different cancer types.

Table 1: Cytotoxicity (IC50, µM) of Pyrazolo[1,5-a]pyridine Derivatives

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Reference Drug
Compound 247 ----Doxorubicin
IC50 (µM)>10018.624.743.20.06 (MCF-7)
Compound 5x --Proliferation IC50: 0.013 µM--
Compound 8 IC50 = 0.0248 µMIC50 = 0.0248 µMIC50 = 0.0248 µM-Colchicine, Paclitaxel
Compound 9 IC50 = 0.028 µMIC50 = 0.028 µMIC50 = 0.028 µM-Colchicine, Paclitaxel

Data extracted from studies by Nanjunda Swamy et al. (2017)[2], and Li et al.[3] Note: Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Table 2: Cytotoxicity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundHepG2 (Liver)Hep-2 (Laryngeal)MCF-7 (Breast)HCT-116 (Colon)Reference Drug
Compound 6a -8.85 ± 0.2410.80 ± 0.36-5-Fluorouracil
Compound 6b -12.76 ± 0.1619.84 ± 0.49-IC50: 7.19 ± 0.47 (Hep-2), 10.19 ± 0.42 (MCF-7)
Compound 6c -10.25 ± 0.3314.36 ± 0.28-
Unnamed Series --Moderate to High ActivityModerate to High ActivityDoxorubicin
Compound 35 3.53-6.71--
BS-194 (4k) Mean GI50 = 0.280 µM across 60 cell lines----

Data extracted from studies by Abu-zaid et al. (2023)[4], El-Sayed et al. (2019)[5], Metwally et al. as cited in a review[3], and Bashir et al. (2010)[6].

Experimental Protocols

The cytotoxic activity of the presented compounds was primarily evaluated using the Sulforhodamine B (SRB) assay or the MTT assay.

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

SRB_Assay_Workflow start Cancer Cell Seeding (e.g., A549, MCF-7, HCT-116, PC-3) incubation1 24h Incubation (Allow cell attachment) start->incubation1 treatment Compound Treatment (Varying concentrations) incubation1->treatment incubation2 48h Incubation treatment->incubation2 fixation Cell Fixation (Trichloroacetic Acid) incubation2->fixation staining Staining with SRB fixation->staining solubilization Solubilization of Protein-Bound Dye (Tris buffer) staining->solubilization measurement Absorbance Measurement (e.g., 540 nm) solubilization->measurement analysis Calculation of Cell Growth Inhibition and IC50 measurement->analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

MTT Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.[4]

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[4][7]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Mechanisms of Action and Signaling Pathways

Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[6] For instance, the compound BS-194 (4k) is a selective and potent inhibitor of CDK1, CDK2, and CDK9.[6] Inhibition of these kinases leads to the suppression of substrate phosphorylation (e.g., Rb protein), downregulation of cyclins, and ultimately, cell cycle arrest in the S and G2/M phases.[6]

CDK_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression Pyrazolo Pyrazolo[1,5-a]pyrimidine (e.g., BS-194) CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin A) Pyrazolo->CDK_Cyclin Inhibits Rb Rb Protein CDK_Cyclin->Rb Phosphorylates CellCycleArrest Cell Cycle Arrest (S and G2/M Phase) pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F Binds and Inactivates pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates

Caption: CDK inhibition by pyrazolo[1,5-a]pyrimidines leading to cell cycle arrest.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. A novel series of pyrazolo[1,5-a]pyridines has been developed as selective inhibitors of the p110α isoform of PI3 kinase.[8] Compound 5x, a potent example from this series, was shown to inhibit the phosphorylation of Akt, a downstream effector of PI3K, leading to reduced cell proliferation.[8]

Conclusion

Novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the targeted inhibition of key signaling pathways, such as those regulated by CDKs and PI3K. The data presented in this guide highlights the potential of these scaffolds for the development of new cancer therapeutics. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to optimize their efficacy and selectivity for clinical applications.[9]

References

Comparing the efficacy of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives against drug-resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of potent therapeutics against resilient pathogens. This guide provides a comparative analysis of the efficacy of substituted pyrazolo[1,5-a]pyridine derivatives against various drug-resistant bacterial strains, supported by experimental data from recent studies. While the initial focus was on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, the available literature provides more extensive data on closely related analogs, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, which are presented here to illustrate the potential of this heterocyclic system.

Efficacy Against Drug-Resistant Mycobacterium tuberculosis

A notable study showcases the potent activity of a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The data highlights that specific substitutions on the pyrazolo[1,5-a]pyridine core can lead to compounds with exceptional potency, often surpassing that of conventional anti-tuberculosis drugs.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against a drug-susceptible Mtb strain (H37Rv) and two drug-resistant strains: an isoniazid-resistant (rINH) and a rifampicin-resistant (rRMP) strain.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs H37RvMIC (µg/mL) vs rINH MtbMIC (µg/mL) vs rRMP Mtb
6j 5-OCH32-pyridyl<0.002<0.002<0.002
6l 5-OCH32-thienyl<0.002<0.002<0.002
6d 5-OCH34-F-phenyl0.0020.004<0.002
6i 5-OCH33-pyridyl0.0040.004<0.002
Isoniazid --0.02>100.02
Rifampicin --0.010.01>50

Data sourced from a study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antituberculosis agents.[1]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. The following protocols are representative of those used to evaluate the activity of the pyrazolo[1,5-a]pyridine derivatives.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., Middlebrook 7H9 for Mtb)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the growth medium.

  • The standardized bacterial inoculum is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; specialized conditions for Mtb).

  • After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

  • The results are often confirmed by adding a growth indicator, such as resazurin.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential tools for illustrating complex experimental processes and biological pathways. The following visualizations, created using the DOT language, depict a general workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by these novel compounds.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 24h C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G Hypothetical Bacterial Signaling Pathway Inhibition cluster_pathway Bacterial Cell cluster_drug Hypothetical Bacterial Signaling Pathway Inhibition A External Signal B Membrane Receptor A->B C Signal Transduction Cascade (e.g., Kinase Phosphorylation) B->C D Transcription Factor C->D E Gene Expression (e.g., Virulence, Resistance) D->E F Bacterial Growth and Survival E->F Drug Pyrazolo[1,5-a]pyridine Derivative Drug->C Inhibition

Caption: Inhibition of a bacterial signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

Conclusion

The data presented underscores the significant potential of the pyrazolo[1,5-a]pyridine scaffold in the development of novel antibacterial agents to combat drug-resistant infections. The exceptional potency of certain derivatives against multidrug-resistant Mycobacterium tuberculosis highlights the promise of this chemical class. Further research, including the exploration of this compound derivatives and other analogs, is warranted to fully elucidate their structure-activity relationships, mechanisms of action, and clinical potential. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing the frontier of antimicrobial drug discovery.

References

A Comparative Guide to the Docking of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate analogs against two prominent protein targets implicated in cancer and inflammation: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2). The performance of these analogs is evaluated against established inhibitors, Roscovitine for CDK2 and Celecoxib for COX-2, providing a benchmark for their potential therapeutic efficacy.

Comparative Docking Analysis

The following tables summarize the quantitative data from various docking studies, presenting binding energies and inhibitory concentrations to facilitate a clear comparison between the pyrazolo[1,5-a]pyridine analogs and reference inhibitors.

Table 1: Docking Performance against Cyclin-Dependent Kinase 2 (CDK2)
CompoundPDB IDDocking Score (kcal/mol)IC50 (µM)Reference InhibitorRef. IC50 (µM)
Pyrazolo[3,4-d]pyrimidine Analog 7a3DDQNot Reported0.262Roscovitine0.641
Pyrazolo[3,4-d]pyrimidine Analog 9c3DDQNot Reported0.281Roscovitine0.641
Pyrazolo[1,5-a][1][2][3]triazine 9f3DDQNot Reported1.85RoscovitineNot Reported
Pyrazolo[1,5-a][1][2][3]triazine 10c3DDQNot Reported2.09RoscovitineNot Reported
Pyrazolo[3,4-b]pyridin-3-amine 8Not ReportedNot Reported0.65Roscovitine0.394

Data sourced from multiple studies, showcasing the potential of pyrazolo[1,5-a]pyridine-based scaffolds as potent CDK2 inhibitors, in some cases exceeding the activity of the well-known inhibitor Roscovitine.[4][5]

Table 2: Docking Performance against Cyclooxygenase-2 (COX-2)
CompoundPDB IDDocking Score (kcal/mol)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference InhibitorRef. IC50 (µM)Ref. SI
Pyrazolo[1,5-a]pyrimidine 123LN1Not Reported1.117.66IndomethacinNot ReportedNot Reported
Pyrazolo[1,5-a]pyrimidine 113LN1Not Reported1.48.97IndomethacinNot ReportedNot Reported
Pyrazolo[3,4-d]pyrimidinone 5kNot ReportedNot Reported0.26695.75Celecoxib0.29398.70
Hybrid Pyrazole Analog 5uNot Reported-12.9071.7972.73CelecoxibNot Reported78.06
Hybrid Pyrazole Analog 5sNot Reported-12.242.5165.75CelecoxibNot Reported78.06

This table highlights the significant COX-2 inhibitory potential and selectivity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some compounds showing comparable or superior docking scores and inhibitory concentrations to the widely used anti-inflammatory drug Celecoxib.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the molecular docking studies cited in this guide.

Molecular Docking Protocol for CDK2

The crystal structure of CDK2 in complex with Roscovitine (PDB ID: 3DDQ) is commonly used as the receptor model.[4][5][9][10][11][12]

  • Protein Preparation: The protein structure is prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges. The structure is then minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structures of the this compound analogs and the reference inhibitor, Roscovitine, are generated and optimized to their lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of CDK2, typically encompassing the binding site of the co-crystallized ligand (Roscovitine).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or MOE. The program samples a large number of conformations and orientations of the ligand within the active site and scores them based on a defined scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined. The docking scores and binding energies are used to rank the compounds.

  • Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[6]

Molecular Docking Protocol for COX-2

For COX-2, the crystal structure complexed with Celecoxib (PDB ID: 3LN1) is a frequently used template.[2][3][13]

  • Protein and Ligand Preparation: Similar to the CDK2 protocol, the COX-2 structure and the ligands (pyrazolo[1,5-a]pyridine analogs and Celecoxib) are prepared by adding hydrogens, assigning charges, and minimizing their energy.

  • Active Site Definition: The active site for docking is defined based on the binding pocket occupied by Celecoxib in the crystal structure.

  • Docking and Scoring: A docking algorithm is used to place the ligands into the defined active site and score their binding affinity.

  • Interaction Analysis: The binding modes of the top-scoring compounds are visually inspected to understand the key molecular interactions with the amino acid residues in the COX-2 active site. For selective COX-2 inhibitors, interactions with the side pocket created by residues like Val523 are particularly important.

  • Protocol Validation: The reliability of the docking procedure is confirmed by removing the native ligand (Celecoxib) from the protein's active site and then docking it back. The similarity between the docked and original poses is assessed by RMSD.[2]

Visualizations

The following diagrams illustrate a key signaling pathway involving CDK2 and a standard workflow for molecular docking studies.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds CyclinA Cyclin A CyclinA->CDK2 binds Phosphorylation Phosphorylation CDK2->Phosphorylation p21_p27 p21/p27 (Inhibitors) p21_p27->CDK2 inhibits Rb Rb Protein E2F E2F Rb->E2F inhibits E2F->S promotes transcription Phosphorylation->Rb phosphorylates Inhibition Pyrazolo[1,5-a]pyridine Analogs Inhibition->CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle regulation.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (e.g., PDB: 3DDQ) - Remove water - Add hydrogens Grid_Gen Grid Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Pyrazolo[1,5-a]pyridine analogs) - Generate 3D structure - Energy minimization Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis - Binding energy - Interactions (H-bonds) Docking->Pose_Analysis Hit_ID Hit Identification Pose_Analysis->Hit_ID Validation Validation - Redock native ligand - Calculate RMSD Validation->Docking validates

Caption: General workflow for molecular docking studies.

References

Head-to-head comparison of pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives in anti-malarial assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two promising heterocyclic scaffolds in the fight against malaria, supported by in vitro experimental data.

In the relentless search for novel and effective anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum, researchers have turned their attention to diverse heterocyclic scaffolds. Among these, pyrazolo[1,5-a]pyridines and triazolopyrimidines have emerged as particularly promising starting points for the development of new therapeutics. This guide provides a head-to-head comparison of their anti-malarial performance, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

At a Glance: Comparative Anti-Malarial Potency

Both pyrazolo[1,5-a]pyrimidine and triazolopyrimidine derivatives have demonstrated potent activity against P. falciparum. However, studies suggest that the[1][2][3]triazolo[1,5-a]pyrimidine scaffold may hold a slight edge in terms of potency.

A comparative study that synthesized and evaluated a series of these compounds found that the[1][2][3]triazolo[1,5-a]pyrimidine derivatives were generally more potent than their pyrazolo[1,5-a]pyrimidine and quinoline analogues.[4][5] Several triazolopyrimidine compounds exhibited IC50 values in the low nanomolar range, equipotent to the established anti-malarial drug chloroquine.[4][5]

The primary molecular target for many compounds from both classes is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][6][7][8] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite, which is essential for its survival.[1][9]

Quantitative Data Summary

The following tables summarize the in vitro anti-malarial activity and cytotoxicity of representative pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives against various P. falciparum strains and mammalian cell lines.

Table 1: In Vitro Anti-Malarial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDP. falciparum StrainIC50 (µM)Reference
33 W2 (Chloroquine-Resistant)1.2[8]
38 W2 (Chloroquine-Resistant)5.1[8]
44 W2 (Chloroquine-Resistant)Not explicitly stated, but noted as one of the most active[8]
Series Average W2 (Chloroquine-Resistant)1.2 - 92.4[8]

Table 2: In Vitro PfDHODH Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDIC50 (µM)Reference
30 0.16[7]
19 6[7]
25 4[7]
33 6.0[6][8]
38 4.0[6][8]
44 0.16[6][8]

Table 3: In Vitro Anti-Malarial Activity of Triazolopyrimidine Derivatives

Compound IDP. falciparum StrainIC50 (µM)Reference
2 W2 (Chloroquine-Resistant)0.023[6]
5 W2 (Chloroquine-Resistant)0.55[8]
8 W2 (Chloroquine-Resistant)0.4[8]
13 W2 (Chloroquine-Resistant)0.3[8]
20 3D70.030 - 0.086[4][5]
21 3D70.030 - 0.086[4][5]
23 3D70.030 - 0.086[4][5]
24 3D70.030 - 0.086[4][5]
Compound 7 3D70.079[1]

Table 4: Cytotoxicity and Selectivity Index of Selected Derivatives

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Pyrazolo[1,5-a]pyrimidine 33 Not specified>561.4467.8[8]
Pyrazolo[1,5-a]pyrimidine 38 Not specified>406.479.6[8]
Triazolopyrimidine Series HepG2Non-toxicHigh[4][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used techniques in the field of anti-malarial drug discovery.

In Vitro Anti-Malarial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strains)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

  • Human red blood cells

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microplates

  • SYBR Green I lysis buffer

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known anti-malarial drug (positive control).

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[10]

Cytotoxicity Assay (Resazurin-based Method)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HepG2, HEK293T) to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and control drug

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound and control drug in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[10]

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Incubation: Incubate for an additional 2-4 hours at 37°C, protected from light.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from wells with medium and resazurin only. Normalize the fluorescence values to the untreated control cells (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.[10]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

PfDHODH_Pathway cluster_reaction Enzymatic Reaction cluster_cofactors Cofactor Regeneration Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Dihydroorotate->PfDHODH Orotate Orotate PfDHODH->Orotate FMNH2 FMNH2 PfDHODH->FMNH2 FMN FMN FMN->PfDHODH FMNH2->FMN CoQH2 Coenzyme Q (reduced) FMNH2->CoQH2 CoQ Coenzyme Q (oxidized) CoQ->FMNH2 ETC Electron Transport Chain CoQH2->ETC Inhibitor Pyrazolo[1,5-a]pyridine or Triazolopyrimidine Derivative Inhibitor->PfDHODH Inhibition

Caption: PfDHODH inhibition by pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives.

Antimalarial_Assay_Workflow start Start plate_prep Prepare serial dilutions of compounds in 96-well plate start->plate_prep add_parasites Add P. falciparum-infected RBCs to wells plate_prep->add_parasites incubate Incubate for 72 hours (37°C, gas mixture) add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_plate Measure fluorescence add_sybr->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro anti-malarial SYBR Green I assay.

Conclusion

Both pyrazolo[1,5-a]pyridine and triazolopyrimidine scaffolds represent valuable starting points for the development of novel anti-malarial drugs, with many derivatives demonstrating potent activity against P. falciparum, often through the inhibition of PfDHODH. The available data suggests that[1][2][3]triazolo[1,5-a]pyrimidine derivatives may offer a slight advantage in terms of in vitro potency. Importantly, compounds from both series have shown favorable selectivity indices, indicating a lower risk of toxicity to host cells. Further optimization of these scaffolds, focusing on improving pharmacokinetic properties while retaining high potency and selectivity, will be crucial in advancing these promising compound classes towards clinical development.

References

New Pyrazolo[1,5-a]Pyridine Derivatives Show Promise in Surpassing Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[1,5-a]pyridine derivatives is demonstrating significant potential in preclinical studies as potent and selective anticancer agents, in some cases exhibiting greater efficacy than established chemotherapy drugs and targeted therapies. These compounds primarily exert their anticancer effects by inhibiting key protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase (PI3K), which are crucial for cancer cell growth and survival.

Researchers are actively synthesizing and evaluating a wide array of these derivatives, with promising results in both in vitro and in vivo models of various cancers, including colon, breast, and lung cancer. These novel compounds are being benchmarked against standard-of-care drugs like Doxorubicin and targeted inhibitors such as Roscovitine, often displaying superior or comparable activity at lower concentrations.

Comparative Efficacy: In Vitro Cytotoxicity

The antitumor potential of new pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments.

Performance Against Standard Chemotherapy

In a study evaluating a series of novel pyrazolo[1,5-a]pyrimidine derivatives, one compound, Compound 14a , exhibited exceptional activity against the HCT116 human colon tumor cell line with an IC50 value of 0.0020 µM.[1] Another derivative, 5b , showed potent activity against the same cell line with an IC50 of 8.64 µM, which is comparable to the widely used chemotherapy drug Doxorubicin (IC50 = 5.49 µM).[2]

Compound/DrugCancer Cell LineIC50 (µM)
Compound 14a HCT116 (Colon)0.0020
DoxorubicinHCT116 (Colon)5.49
Compound 5b HCT116 (Colon)8.64
DoxorubicinMCF-7 (Breast)0.95
Pyrazole carbaldehyde derivative 43 MCF-7 (Breast)0.25
Performance Against Targeted Kinase Inhibitors

New pyrazolo[1,5-a]pyrimidine derivatives have also been benchmarked against targeted therapies that inhibit specific protein kinases. For instance, a series of compounds were evaluated for their ability to inhibit CDK2.

Compound/DrugTargetIC50 (µM)
Pyrazolo[1,5-a]pyrimidine 36 CDK20.199
RoscovitineCDK2-
Pyrazolo[3,4-b]pyridine 4 CDK2/cyclin A20.24
RoscovitineCDK2/cyclin A20.39

Mechanism of Action: Targeting Key Cancer Pathways

The primary mechanism by which these new pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases that are often dysregulated in cancer.[2][3] Two of the most significant targets are CDK2 and PI3K.

Inhibition of the CDK2 Pathway

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[4] In many cancers, CDK2 is overactive, leading to uncontrolled cell proliferation. By inhibiting CDK2, the new pyrazolo[1,5-a]pyridine derivatives can halt the cell cycle and prevent cancer cells from dividing.[4] Downstream effects of CDK2 inhibition include the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, preventing the expression of genes necessary for DNA synthesis.[5]

CDK2_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK CyclinE Cyclin E RTK->CyclinE activates CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->CDK2_CyclinE inhibits

Caption: Inhibition of the CDK2 signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation.[6] This pathway is frequently hyperactivated in various cancers. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit PI3K, leading to a blockage of downstream signaling.[6] This results in the reduced activation of Akt, a key protein that promotes cell survival by inhibiting apoptosis (programmed cell death). The inhibition of this pathway can therefore sensitize cancer cells to other therapeutic agents and inhibit tumor growth.[6]

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT Akt PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream activates CellSurvival Cell Survival & Growth Downstream->CellSurvival promotes Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

  • Pyrazolo[1,5-a]pyridine derivatives and reference drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives and reference drugs in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Test Compounds Incubate24h->AddCompounds Incubate48_72h Incubate 48-72h AddCompounds->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h AddSolubilizer Add Solubilization Solution Incubate2_4h->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the in vitro cytotoxicity MTT assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[9]

Materials:

  • Recombinant CDK2/Cyclin A2 kinase

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test inhibitors (pyrazolo[1,5-a]pyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Add the CDK2/Cyclin A2 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

In Vivo Antitumor Activity: Xenograft Mouse Model

To evaluate the efficacy of these compounds in a living organism, a xenograft mouse model is commonly used.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., HCT116)

  • Pyrazolo[1,5-a]pyridine derivative and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyridine derivative (e.g., orally or intraperitoneally) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor size with calipers every few days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.

Future Outlook

The promising preclinical data for this new class of pyrazolo[1,5-a]pyridine derivatives suggests they are strong candidates for further development as anticancer therapeutics. Future research will likely focus on optimizing their pharmacological properties, including bioavailability and safety profiles, with the ultimate goal of advancing the most promising compounds into clinical trials. Their high potency and selectivity for key cancer-driving kinases offer the potential for more effective and less toxic cancer treatments.

References

Safety Operating Guide

Prudent Disposal of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. Not Available), a heterocyclic compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar pyrazolopyridine and pyridine-based compounds. Researchers must handle this compound with the caution required for new or uncharacterized substances and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are summarized in the table below.

Hazard CategoryPotential Effects and Precautions
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Avoid generating dust or aerosols. Use in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
Eye Damage/Irritation May cause serious eye irritation or damage. Wear safety glasses or goggles.[3]
Respiratory Sensitization Inhalation may cause respiratory irritation.[2][4]
Environmental Hazards Potentially toxic to aquatic organisms with long-lasting effects. Do not allow to enter drains or waterways.

Personal Protective Equipment (PPE) Required:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Lab coat or chemical-resistant apron

  • Closed-toe shoes

II. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.

Step 1: Waste Segregation and Collection

  • Unused or Expired Chemical:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The label should include "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Toxic," "Irritant").

  • Contaminated Labware (e.g., glassware, pipette tips, gloves):

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Consider rinsing contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous liquid waste.

  • Liquid Waste (e.g., reaction mixtures, solvent rinsates):

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

Step 2: Waste Storage

  • Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from heat, sparks, and open flames.[3]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Provide the disposal company with all available safety information, including the information from this guide and any relevant institutional assessments.

  • Never dispose of this compound down the drain or in regular trash.

III. Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's emergency response team and EHS department immediately.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Unused/Expired This compound D Label as 'Hazardous Waste' (Toxic, Irritant) A->D B Contaminated Solid Waste (Gloves, Labware) B->D C Contaminated Liquid Waste (Solvents, Rinsates) C->D E Collect in Designated Leak-Proof Container D->E F Store in Secure Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in a laboratory setting. The following procedures are based on safety data for structurally similar compounds, including pyridine derivatives and other pyrazolopyridine esters, in the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should always handle this compound with care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to EN166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][2]
Body Laboratory coat.A fully buttoned lab coat should be worn to protect against skin contact.[1][3]
Respiratory Use in a well-ventilated area or a chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[4]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoiding Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and washed before reuse.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[2][3]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2][3][4]

  • Security: Store in a locked-up and secure area.[4]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Waste Chemical: Unused or waste material should be considered hazardous waste. Dispose of it through a licensed professional waste disposal service.[6] Do not allow the chemical to enter drains or waterways.[5][6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Emergency Procedures

In Case of Accidental Exposure:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

In Case of a Spill:

  • Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill.[1] Place the absorbed material into a suitable, sealed container for disposal.[1][4]

  • Large Spills: For large spills, immediately evacuate the area and prevent further leakage if it is safe to do so. Notify the appropriate emergency response team and secure the area to prevent entry.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response to a chemical spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (or equivalent for similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste Chemical (in designated hazardous waste container) E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safely handling this compound.

SpillResponseWorkflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup cluster_disposal Disposal Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Nearby Personnel Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill: Trained personnel with proper PPE contain with absorbent material Assess->SmallSpill Small & Manageable LargeSpill Large Spill: Contact Emergency Response Team Assess->LargeSpill Large or Unknown Hazard Dispose Dispose of Contaminated Materials as Hazardous Waste SmallSpill->Dispose LargeSpill->Dispose

Caption: Emergency response workflow for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.